molecular formula C21H32O3 B1180524 Methoxycoronarin D

Methoxycoronarin D

Cat. No.: B1180524
M. Wt: 332.5 g/mol
InChI Key: AXVHMYNDGVQIQD-CDRZHGAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coronarin D Methyl Ether has been reported in Wurfbainia villosa with data available.

Properties

IUPAC Name

(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8,16-18H,1,6-7,9-13H2,2-5H3/b15-8+/t16-,17-,18?,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVHMYNDGVQIQD-CDRZHGAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\CC(OC3=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Elusive Synthesis of Methoxycoronarin D: A Technical Whitepaper on Proposed Initial Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methoxycoronarin D, a putative derivative of the natural labdane diterpene Coronarin D, holds potential for further investigation in drug discovery programs. Despite significant interest in the biological activities of the coronarin family, a total synthesis of this compound has not yet been reported in the scientific literature. This technical guide addresses this gap by proposing a plausible initial semi-synthetic pathway from the readily available precursor, Coronarin D. This document provides a comprehensive overview of the proposed synthetic strategy, detailed hypothetical experimental protocols, and requisite visualizations to aid researchers in the potential synthesis of this compound.

Introduction

Coronarin D is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium.[1][2] It has garnered attention for its diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2] this compound, as its name suggests, is a methoxylated derivative of Coronarin D. While the specific structure and biological profile of this compound are not extensively documented in publicly available research, its potential as a novel therapeutic agent warrants the exploration of its synthetic accessibility.

This whitepaper presents a detailed theoretical framework for the initial synthesis of this compound, predicated on the semi-synthesis from Coronarin D. The proposed pathway is based on established principles of organic synthesis and aims to provide a practical starting point for researchers in the field.

Proposed Semi-Synthesis of this compound from Coronarin D

The most logical and efficient approach to obtaining this compound is through the selective methylation of one of the hydroxyl groups of Coronarin D. Coronarin D possesses two hydroxyl groups: a primary allylic alcohol and a secondary alcohol. The selective methylation of one of these hydroxyls would yield this compound.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound (assuming methylation at the primary alcohol for this theoretical model) starts from the target molecule and disconnects the methyl ether bond, leading back to Coronarin D and a methylating agent.

Retrosynthesis Methoxycoronarin_D This compound Coronarin_D Coronarin D Methoxycoronarin_D->Coronarin_D C-O Disconnection Methylating_Agent Methylating Agent Methoxycoronarin_D->Methylating_Agent

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis involves the direct methylation of Coronarin D. Given the presence of two hydroxyl groups, achieving selectivity is a key challenge. The primary allylic alcohol is expected to be more reactive towards many methylating agents under neutral or basic conditions due to lesser steric hindrance.

Synthesis_Pathway Coronarin_D Coronarin D Methoxycoronarin_D This compound Coronarin_D->Methoxycoronarin_D Methylation Reaction_Conditions Methylating Agent (e.g., CH3I, NaH) Solvent (e.g., THF) Reaction_Conditions->Methoxycoronarin_D Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge flask with Coronarin D B Purge with Inert Gas A->B C Add Anhydrous THF B->C D Cool to 0 °C C->D E Add NaH (Deprotonation) D->E F Add CH3I (Methylation) E->F G Monitor by TLC F->G H Quench with NH4Cl G->H I Extract with EtOAc H->I J Wash with H2O and Brine I->J K Dry over MgSO4 J->K L Concentrate K->L M Purify by Column Chromatography L->M N N M->N Characterization (NMR, MS)

References

An In-depth Technical Guide to the Basic Biological Activity of Coronarin D

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note: Publicly available scientific literature and bioactivity databases contain extensive information on the labdane diterpene Coronarin D . However, there is a notable absence of specific data for a compound designated "Methoxycoronarin D." Given their likely structural similarity and shared origin from the rhizomes of Hedychium coronarium, this technical guide will focus on the well-documented biological activities of Coronarin D, which is presumed to be the compound of interest for research and development professionals.

Introduction

Coronarin D is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae (ginger) family.[1][2] Traditionally, compounds from this family have been used in medicine to treat inflammatory conditions.[1] Modern scientific investigation has revealed that Coronarin D possesses a diverse range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the modulation of critical cellular signaling pathways such as NF-κB and MAPK, which govern inflammation, cell survival, proliferation, and apoptosis.[3][4]

Core Biological Activities

Anticancer Activity

Coronarin D demonstrates significant cytotoxic and anti-proliferative effects across various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) and autophagy, and to cause cell cycle arrest.[4]

  • Nasopharyngeal Carcinoma (NPC): Coronarin D potently suppresses cell viability in NPC cell lines, inducing G2/M phase cell cycle arrest, apoptosis, and autophagy. The cytotoxic effect is mediated by an increase in reactive oxygen species (ROS).[4]

  • Oral Cancer: It effectively decreases cell viability and promotes apoptosis in human oral cancer cells.[3]

  • Osteosarcoma: Studies indicate that Coronarin D induces apoptosis in osteosarcoma cells.

  • General Cytotoxicity: It is recognized as a cytotoxic labdane-type diterpene compound.[5]

Anti-inflammatory Activity

A primary mechanism for Coronarin D's therapeutic potential is its potent anti-inflammatory action. This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of the inflammatory response.[1] By suppressing both constitutive and inducible NF-κB activation, Coronarin D can downregulate the expression of numerous NF-κB-regulated gene products involved in inflammation.[1]

Antimicrobial Activity

Coronarin D exhibits selective antimicrobial properties. It is active against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 50 µg/mL.[2] It shows no significant activity against Gram-negative bacteria and is only weakly active against fungi.[2] Furthermore, Coronarin D displays synergistic potential when combined with conventional antibiotics, enhancing their efficacy by 4- to 128-fold.[6]

Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes and is often constitutively active in cancer cells, promoting survival and proliferation. Coronarin D is a potent inhibitor of this pathway.[1]

  • Mechanism: It inhibits the activation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1]

  • Result: With IκBα remaining bound to NF-κB in the cytoplasm, the p65 subunit cannot translocate to the nucleus. This blockage prevents the transcription of NF-κB target genes that are involved in cell survival (e.g., Bcl-2, survivin), proliferation (e.g., cyclin D1, c-myc), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[1]

NF_kappa_B_Pathway_Inhibition Figure 1: Coronarin D Inhibition of the NF-κB Pathway cluster_stimuli Inflammatory Stimuli / Carcinogens (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α IKK IKK Stimuli->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 (Active NF-κB) p_IkBa->p65_p50 IκBα Degradation Releases NF-κB p65_nuc p65/p50 p65_p50->p65_nuc Nuclear Translocation CoronarinD Coronarin D CoronarinD->IKK Inhibits DNA κB DNA Sites p65_nuc->DNA Binds Genes Pro-inflammatory & Pro-survival Genes (Cyclin D1, Bcl-2, MMP-9, VEGF) DNA->Genes Promotes Transcription

Figure 1: Coronarin D Inhibition of the NF-κB Pathway
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for transducing extracellular signals to cellular responses. Coronarin D has been shown to activate specific MAPK cascades to induce its anticancer effects.

  • Mechanism: In cancer cells, Coronarin D treatment leads to the increased production of ROS.[4] This oxidative stress subsequently activates the pro-apoptotic JNK (c-Jun N-terminal kinase) and p38 MAPK pathways.[4]

  • Result: The activation of JNK, in particular, is a major mechanism involved in triggering apoptosis in oral and nasopharyngeal cancer cells.[3][4] This suggests that Coronarin D shifts the signaling balance towards cell death.

MAPK_Pathway_Activation Figure 2: Coronarin D-induced Apoptosis via MAPK Pathway CoronarinD Coronarin D ROS Increased ROS (Reactive Oxygen Species) CoronarinD->ROS Induces JNK JNK Activation ROS->JNK p38 p38 MAPK Activation ROS->p38 Mito Mitochondrial Dysfunction JNK->Mito Promotes p38->Mito Promotes Caspases Caspase Cascade (Caspase-8, -9, -3) Mito->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 2: Coronarin D-induced Apoptosis via MAPK Pathway

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for Coronarin D's biological activities.

Table 1: Antimicrobial Activity of Coronarin D

Microorganism Strain MIC (µg/mL) MBC (µg/mL) Reference
Bacillus cereus TISTR 687 6.25 12.5 [2]
Staphylococcus aureus TISTR 517 12.5 25 [2]
Staphylococcus epidermidis TISTR 518 12.5 50 [2]
Enterococcus faecalis TISTR 379 50 100 [2]
Escherichia coli TISTR 780 >200 >200 [2]

| Pseudomonas aeruginosa | TISTR 781 | >200 | >200 |[2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., human oral cancer cells) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Coronarin D (e.g., 0-50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

  • MTT Incubation: Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as those involved in the NF-κB and MAPK pathways.

  • Cell Lysis: Treat cells with Coronarin D as required. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-IκBα, anti-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, often normalizing to a loading control like β-actin or GAPDH.

Experimental_Workflow Figure 3: General Workflow for Evaluating Anticancer Activity start Cancer Cell Culture treatment Treat with Coronarin D (Dose- and Time-course) start->treatment viability Assess Cell Viability (MTT Assay) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Analyze Apoptosis (Flow Cytometry, Annexin V) ic50->apoptosis Use IC50 dose mechanism Investigate Mechanism (Western Blot for Proteins: p-JNK, IκBα, Caspase-3) apoptosis->mechanism conclusion Correlate Mechanism with Cellular Outcome mechanism->conclusion

Figure 3: General Workflow for Evaluating Anticancer Activity

Conclusion

Coronarin D is a promising natural product with a well-defined spectrum of biological activities relevant to drug development, particularly in oncology and inflammatory diseases. Its potent ability to inhibit the pro-survival NF-κB pathway while simultaneously activating pro-apoptotic MAPK signaling pathways provides a dual mechanism for inducing cancer cell death.[1][4] Furthermore, its selective antimicrobial activity against Gram-positive bacteria, coupled with its synergistic effects with existing antibiotics, presents an interesting avenue for combating infectious diseases.[2][6] Further preclinical and in vivo studies are warranted to fully evaluate the therapeutic potential of this compound.

References

Preliminary In Vitro Studies of Coronarin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides a summary of the preliminary in vitro studies on Coronarin D . As of the latest available data, no specific in vitro studies have been published for Methoxycoronarin D. The information presented herein pertains to the closely related labdane diterpene, Coronarin D, and is intended to provide a relevant overview for researchers, scientists, and drug development professionals.

Introduction

Coronarin D is a labdane-type diterpene isolated from plants of the Zingiberaceae family, such as Hedychium coronarium. It has garnered significant interest in the scientific community due to its diverse and potent biological activities demonstrated in various in vitro models. This document summarizes the key findings from preliminary in vitro studies, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and a visualization of the implicated signaling pathway are provided to facilitate further research and development.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Coronarin D, including its cytotoxic and antimicrobial activities.

Table 1: In Vitro Anticancer Activity of Coronarin D
Cell LineCancer TypeAssayParameterValue (µM)Reference
A549Lung CancerMTTIC5013.49[1]
HCT-116Colon CancerMTTIC5026.03[1]
U-251GlioblastomaSRBTGI<50[2]
786-0Kidney CancerSRBTGI<50[2]
PC-3Prostate CancerSRBTGI<50[2]
OVCAR-3Ovarian CancerSRBTGI<50[2]
HaCaTHuman Keratinocytes (non-cancerous)IC5041.358[3]

IC50: Half-maximal inhibitory concentration. TGI: Total growth inhibition.

Table 2: In Vitro Antimicrobial Activity of Coronarin D
MicroorganismTypeParameterValue (µg/mL)Reference
Staphylococcus aureusGram-positive bacteriaMIC12.5 - 15.6[3][4][5]
Staphylococcus aureus (MRSA)Gram-positive bacteriaMIC15.6 - 50[5]
Staphylococcus epidermidisGram-positive bacteriaMIC12.5[3][4]
Enterococcus faecalisGram-positive bacteriaMIC50[4]
Bacillus cereusGram-positive bacteriaMIC6.25[4]
Candida albicansYeastMIC25[4]
Candida albidusYeastMIC50[4]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

In Vitro Anticancer Activity Assays

3.1.1. MTT Assay for Cytotoxicity [1]

  • Cell Seeding: Cancer cell lines (e.g., A549, HCT-116) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of Coronarin D (and a vehicle control) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

3.1.2. Sulforhodamine B (SRB) Assay for Antiproliferative Activity [2]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with Coronarin D for 48 hours.

  • Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: Absorbance is read at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The total growth inhibition (TGI) concentration is calculated.

In Vitro Anti-inflammatory Activity Assays

3.2.1. NF-κB Activation Assay (EMSA) [6][7][8]

  • Cell Culture and Treatment: Human myeloid (KBM-5) or other relevant cells are pre-incubated with Coronarin D for a specified time (e.g., 8 hours) and then stimulated with an inflammatory agent like TNF (Tumor Necrosis Factor) for a short period (e.g., 15-30 minutes).[8]

  • Nuclear Extract Preparation: Nuclear extracts are prepared from the treated and control cells.

  • EMSA Reaction: The nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB binding site.

  • Gel Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualization: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. A decrease in the intensity of the shifted band in the presence of Coronarin D indicates inhibition of NF-κB activation.

3.2.2. Inhibition of Superoxide Anion Generation and Elastase Release in Human Neutrophils [9]

  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors.

  • Compound Incubation: Neutrophils are incubated with various concentrations of Coronarin D.

  • Stimulation: The cells are then stimulated with fMLP/CB (formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B).

  • Measurement of Superoxide Anion Generation: The generation of superoxide anions is measured by the reduction of ferricytochrome c.

  • Measurement of Elastase Release: The release of elastase is measured using a chromogenic substrate.

  • Data Analysis: The inhibitory effects of Coronarin D on both processes are calculated.

In Vitro Antimicrobial Activity Assay

3.3.1. Broth Microdilution Method for MIC Determination [4][5]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: Coronarin D is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of Coronarin D that visibly inhibits the growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualization

Inhibition of NF-κB Signaling Pathway by Coronarin D

Coronarin D has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, cell survival, and proliferation.[6][7] The diagram below illustrates the proposed mechanism of action.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm TNF TNFα TNFR TNFR TNF->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα CoronarinD Coronarin D CoronarinD->IKK_complex Inhibits p_IkBa p-IκBα Degradation Proteasomal Degradation p_IkBa->Degradation p50_p65 p50-p65 (Active) Degradation->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Expression Pro-inflammatory & Proliferation Genes Nucleus->Gene_Expression Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by Coronarin D.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a typical workflow for the preliminary in vitro evaluation of a natural product like Coronarin D.

Experimental_Workflow Start Start: Natural Product (e.g., Coronarin D) Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB, NO inhibition) Start->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC determination) Start->Antimicrobial Data_Analysis Data Analysis (IC50, MIC calculation) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot, EMSA) Data_Analysis->Mechanism Conclusion Conclusion: Lead Compound Potential Mechanism->Conclusion

Caption: A generalized experimental workflow for in vitro screening.

Conclusion

The preliminary in vitro data for Coronarin D demonstrate its significant potential as a multifaceted therapeutic agent. Its potent anti-cancer activity against a range of cell lines, its targeted inhibition of the pro-inflammatory NF-κB pathway, and its selective antimicrobial effects against Gram-positive bacteria provide a strong foundation for further investigation. Future studies should focus on elucidating the detailed molecular mechanisms, exploring its efficacy in in vivo models, and investigating the structure-activity relationships of its derivatives, which may include this compound. This comprehensive in vitro profile underscores the importance of Coronarin D as a lead compound for the development of novel anti-cancer, anti-inflammatory, and antimicrobial drugs.

References

Preliminary Investigation into the Mechanism of Action of Methoxycoronarin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the mechanism of action of Methoxycoronarin D, a derivative of the naturally occurring labdane diterpene, Coronarin D. Drawing upon available research on this compound and its parent compound, this document outlines its potential as an anti-inflammatory and anti-cancer agent. The guide details its known molecular targets, including Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-1 (COX-1), and explores the highly probable involvement of the c-Jun N-terminal kinase (JNK) signaling pathway in inducing apoptosis. This document compiles available quantitative data, detailed experimental methodologies for key assays, and visual representations of the proposed signaling pathways to support further investigation and drug development efforts.

Introduction

This compound, also known as Coronarin D methyl ether, is a derivative of Coronarin D, a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium.[1] Natural products and their derivatives represent a significant source of novel therapeutic agents. Preliminary studies indicate that this compound possesses inhibitory effects on key inflammatory and cancer-related targets. This guide synthesizes the current understanding of its mechanism of action to provide a foundation for future research and development.

Molecular Targets and Proposed Mechanism of Action

Based on current data, this compound is a potent inhibitor of NF-κB and COX-1.[1][2] Its mechanism of action in cancer is hypothesized to be similar to that of its parent compound, Coronarin D, which involves the induction of apoptosis through the activation of the JNK signaling pathway.

Inhibition of NF-κB and COX-1

This compound has been shown to be a potent inhibitor of NF-κB with an IC50 value of 7.3 μM.[2] It is also a selective inhibitor of COX-1, with an IC50 value of 0.9 μM.[2] The inhibition of these pathways suggests a strong anti-inflammatory potential.

Induction of Apoptosis via the JNK Signaling Pathway

While direct studies on this compound are limited, research on Coronarin D strongly suggests a mechanism involving the upregulation of the JNK signaling pathway, leading to apoptosis in cancer cells. This pathway is a critical regulator of cell death and survival. It is proposed that this compound, like its parent compound, induces cellular stress, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a cascade of downstream targets, ultimately resulting in the activation of caspases and the execution of the apoptotic program.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its parent compound, Coronarin D. This data provides a preliminary indication of the compound's potency and therapeutic potential.

CompoundTarget/AssayCell Line/SystemIC50/EffectCitation
This compound NF-κB Inhibition-7.3 μM[2]
This compound COX-1 Inhibition-0.9 μM[2]
Coronarin D Cell Viability (MTT Assay)NPC-BMApprox. 8 μM at 24h[3]
Coronarin D Cell Viability (MTT Assay)NPC-039Approx. 8 μM at 24h[3]

Note: The cell viability data is for the parent compound, Coronarin D, and serves as an estimate for the potential cytotoxic effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action. These protocols are based on standard laboratory procedures and studies conducted on the parent compound, Coronarin D.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8, 16, 32 μM) for 24, 48, and 72 hours.

  • MTT Addition: Following treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot for JNK Phosphorylation

This protocol is used to determine the effect of this compound on the activation of the JNK signaling pathway.

  • Cell Lysis: Treat cells with this compound for specified times, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 μg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated JNK to total JNK.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a general experimental workflow for its investigation.

MethoxycoronarinD_Pathway MethoxycoronarinD This compound CellularStress Cellular Stress MethoxycoronarinD->CellularStress NFkB NF-κB MethoxycoronarinD->NFkB Inhibits COX1 COX-1 MethoxycoronarinD->COX1 Inhibits JNK_Pathway JNK Pathway CellularStress->JNK_Pathway p_JNK Phosphorylated JNK JNK_Pathway->p_JNK Apoptotic_Proteins Activation of Apoptotic Proteins (e.g., Caspases) p_JNK->Apoptotic_Proteins Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Inflammation Inflammation NFkB->Inflammation COX1->Inflammation

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (JNK, NF-κB) Treatment->Western_Blot IC50_Calc IC50 Determination Cell_Viability->IC50_Calc Pathway_Analysis Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis Mechanism_Hypothesis Mechanism of Action Hypothesis IC50_Calc->Mechanism_Hypothesis Pathway_Analysis->Mechanism_Hypothesis

References

A Technical Guide to the Natural Sources of Labdane Diterpenoids: From Extraction to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane diterpenoids are a large and structurally diverse class of natural products characterized by a bicyclic diterpene core. This scaffold is the precursor to a wide array of bioactive molecules with significant pharmacological potential, including anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective activities. Their complex structures and potent biological effects have made them attractive targets for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of labdane diterpenoids, detailed methodologies for their extraction and characterization, and an overview of their interaction with key signaling pathways.

Natural Sources of Labdane Diterpenoids

Labdane diterpenoids are widely distributed in the plant kingdom, particularly in the resinous exudates of certain plant families. They are also found in fungi and marine organisms, highlighting their diverse biosynthetic origins.

Plant Sources:

The primary plant families known to be rich sources of labdane diterpenoids include:

  • Lamiaceae (Mint Family): This family is a prolific producer of labdane diterpenoids. Notable examples include:

    • Salvia sclarea (Clary Sage), which is a major source of sclareol .[1][2]

    • Coleus forskohlii (Indian Coleus), renowned for its production of forskolin .

    • Salvia sharifii, from which ent-13-epi-manoyloxide has been isolated.[3]

    • Lagopsis supina is another source of various labdane-type diterpenoids.[4]

  • Cistaceae (Rockrose Family): Species of the genus Cistus are well-known for producing a resin called "labdanum," which is rich in labdane diterpenes.[5] Key species include:

    • Cistus creticus, which contains manoyl oxide and 13-epi-manoyl oxide.[5][6]

    • Cistus ladanifer and Cistus monspeliensis are also significant sources of various labdane-type compounds.[5][7]

  • Zingiberaceae (Ginger Family): This family provides several bioactive labdane diterpenoids, such as:

    • Hedychium coronarium (White Ginger Lily), the rhizomes of which are a source of coronarin D .[8][9]

  • Acanthaceae:

    • Andrographis paniculata is the primary source of andrographolide , a labdane diterpenoid with potent anti-inflammatory and anticancer properties.[10][11]

Fungal and Marine Sources:

Labdane diterpenoids have also been isolated from various fungi and marine organisms, demonstrating the broad distribution of their biosynthetic pathways. Marine-derived fungi, in particular, are emerging as a promising source of novel labdane structures.

Quantitative Analysis of Labdane Diterpenoids

The yield of labdane diterpenoids from natural sources can vary significantly depending on the species, geographical location, harvesting time, and the extraction method employed. The following table summarizes the reported yields of some prominent labdane diterpenoids.

Labdane DiterpenoidNatural SourcePlant PartYield (% of Dry Weight)Reference
AndrographolideAndrographis paniculataLeaves0.74 - 4.11%[10]
AndrographolideAndrographis paniculataWhole Plant~4%[11]
ForskolinColeus forskohliiRoots0.046 - 0.187%[12]
ForskolinColeus forskohliiRoots (Methanol Extraction)2.91%[13][14]
ForskolinColeus forskohliiRoots (Ethanol Extraction)2.59%[13][14]
SclareolSalvia sclareaBlossoms1.5 - 2.0%[15]
Coronarin DHedychium coronariumRhizomes (Mother Plant)2.35%[8]
Coronarin DHedychium coronariumRhizomes (Tissue Cultured)up to 3.51%[8]
Manoyl oxide & IsomersCistus creticus subsp. eriocephalusEssential Oil70%[6]
LabdanesCistus salviifoliusEssential Oil20%[6]

Experimental Protocols

The isolation and characterization of labdane diterpenoids involve a series of steps, from initial extraction to final purification and structural elucidation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of labdane diterpenoids from plant material.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Maceration, Soxhlet) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, C18) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc HPLC / Prep-HPLC fractions->hplc pure_compound Pure Labdane Diterpenoid hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure_elucidation Structure Elucidation spectroscopy->structure_elucidation

General workflow for labdane diterpenoid isolation.
Detailed Methodologies

1. Extraction and Isolation of Andrographolide from Andrographis paniculata

  • Extraction:

    • Air-dry the leaves of A. paniculata in the shade and then in a hot-air oven at a temperature below 60°C.

    • Grind the dried leaves into a fine powder (40 mesh).

    • Perform cold maceration of the leaf powder with a 1:1 mixture of dichloromethane and methanol.[10] Alternatively, ultrasound-assisted extraction with 95% aqueous ethanol at 45°C for 1 hour (repeated twice) can be used.

    • Combine the extracts, filter, and concentrate under vacuum to obtain the crude extract.

  • Purification:

    • The crude extract can be further purified by high-speed countercurrent chromatography (HSCCC).

    • Final purification is achieved by High-Performance Liquid Chromatography (HPLC) to yield andrographolide with high purity.

2. Extraction and Isolation of Forskolin from Coleus forskohlii

  • Extraction:

    • The tuberous roots of C. forskohlii are the primary source of forskolin.

    • Soxhlet extraction of the dried root powder with ethanol has been shown to be an effective method, yielding up to 2.83% forskolin.[14]

    • Alternatively, maceration with methanol followed by refluxing can be employed.

  • Purification:

    • The crude extract is often treated with activated charcoal to remove pigments and other impurities.[15]

    • Column chromatography using silica gel or activated charcoal is a common purification step.[15]

    • Further purification can be achieved by preparative HPLC or crystallization from a suitable solvent system to obtain pure forsklin.[8]

3. Extraction and Isolation of Sclareol from Salvia sclarea

  • Extraction:

    • The inflorescences and stem leaves of S. sclarea are the main sources of sclareol.[2]

    • Extraction is typically carried out using a 20-70% v/v aqueous solution of a C1-C3 aliphatic alcohol at a temperature range of 20-87°C.[1]

    • Supercritical fluid extraction (SFE) with CO2 is a more modern and environmentally friendly alternative.

  • Purification:

    • The initial extract is concentrated, and the alcohol content is reduced.

    • The resulting aqueous solution is then extracted with an aliphatic or chlorinated hydrocarbon.[1]

    • The organic phase is concentrated, and sclareol can be crystallized from the resulting syrup.[1]

4. Extraction and Isolation of Coronarin D from Hedychium coronarium

  • Extraction:

    • Dried and milled rhizomes of H. coronarium are extracted with dichloromethane by static maceration for 7 days at room temperature.[6]

    • The extraction process is repeated three times.

    • The combined extracts are filtered and the solvent is evaporated under vacuum to yield the crude extract.[6]

  • Purification:

    • The crude extract is subjected to column chromatography on silica gel.

    • A gradient of hexane and hexane/ethyl acetate mixtures is used as the eluent.

    • Coronarin D is isolated from the fractions eluted with 20% and 50% hexane/ethyl acetate.[6]

Characterization Techniques:

The structure of isolated labdane diterpenoids is typically elucidated using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Tandem MS (MS/MS) provides valuable information about the fragmentation pattern, which can aid in structural elucidation.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

Signaling Pathways Modulated by Labdane Diterpenoids

Labdane diterpenoids exert their biological effects by modulating various cellular signaling pathways. One of the most well-studied is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Many labdane diterpenoids, including andrographolide and coronarin D, have been shown to inhibit the NF-κB pathway.[8] This inhibition can occur through multiple mechanisms, such as preventing the translocation of NF-κB into the nucleus or directly interfering with its DNA binding activity.

The following diagram illustrates the general mechanism of NF-κB inhibition by labdane diterpenoids.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_inactive NF-κB (p50/p65) (Inactive) ikb->nfkb_inactive nfkb_active NF-κB (p50/p65) (Active) nfkb_inactive->nfkb_active Release nfkb_nucleus NF-κB (p50/p65) nfkb_active->nfkb_nucleus Translocation dna DNA nfkb_nucleus->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression labdane Labdane Diterpenoids labdane->ikk Inhibition labdane->nfkb_active Inhibition of Translocation labdane->nfkb_nucleus Inhibition of DNA Binding

Inhibition of the NF-κB signaling pathway.

Conclusion

Labdane diterpenoids represent a vast and promising source of new therapeutic agents. This guide has provided a comprehensive overview of their natural sources, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action. A thorough understanding of these aspects is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of this important class of natural products. Further research into the diverse natural sources and biological activities of labdane diterpenoids is warranted to unlock their full potential in modern medicine.

References

Structural Elucidation of Methoxycoronarin D: An In-depth NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methoxycoronarin D, a labdane-type diterpenoid, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The following sections detail the experimental protocols, present a thorough analysis of the NMR data, and visualize the key structural correlations that were instrumental in confirming its molecular architecture. The data presented is based on the analysis of a closely related compound, coronarin D methyl ether, which is considered structurally analogous to this compound.

Experimental Protocols

The structural determination of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are representative of the methods used for acquiring high-resolution NMR data for this class of compounds.

1.1. Sample Preparation

A purified sample of the compound (typically 1-5 mg) was dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1.2. NMR Data Acquisition

All NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The standard suite of experiments included:

  • ¹H NMR (Proton NMR): To identify the number and types of protons in the molecule.

  • ¹³C NMR (Carbon NMR): To determine the number and types of carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, typically through two or three bonds.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

The specific parameters for each experiment, such as pulse sequences, acquisition times, and spectral widths, were optimized to ensure high-quality data.

NMR Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data obtained for coronarin D methyl ether, a compound closely related to this compound. The data reveals the presence of a C-15 epimeric mixture.[1]

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
H-1'a2.64dd16.0, 7.2
H-1'b2.85dd16.0, 6.4
OMe-2'3.72s
OMe-153.52/3.53s

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

PositionδC (ppm)
C-1'40.6
OMe52.0
C-2'170.0
OMe-1556.54
C-737.74/37.76
C-8148.03/148.06
C-956.12/56.15
C-1039.40/39.41
C-12143.16/143.18
C-1431.3
C-1573.0
C-17107.36/107.43

Visualization of Experimental Workflows and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structural elucidation process and the key 2D NMR correlations that were pivotal in piecing together the molecular structure of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation raw_extract Raw Plant Extract chromatography Chromatographic Separation raw_extract->chromatography pure_compound Pure this compound chromatography->pure_compound nmr_sample NMR Sample Preparation pure_compound->nmr_sample one_d_nmr 1D NMR Experiments (¹H, ¹³C, DEPT) nmr_sample->one_d_nmr two_d_nmr 2D NMR Experiments (COSY, HSQC, HMBC) nmr_sample->two_d_nmr data_processing Spectral Processing & Analysis one_d_nmr->data_processing two_d_nmr->data_processing fragment_assembly Fragment Assembly via COSY & HMBC data_processing->fragment_assembly structure_confirmation Final Structure Confirmation fragment_assembly->structure_confirmation

Caption: Workflow for the isolation and structural elucidation of this compound.

nmr_correlations cluster_structure Key Structural Fragments cluster_protons Key Proton Signals C14 C-14 (δC 31.3) C15 C-15 (δC 73.0) C1_prime C-1' (δC 40.6) C2_prime C-2' (δC 170.0) OMe_2_prime OMe-2' (δC 52.0) H1_prime H-1' (δH 2.64, 2.85) H1_prime->C14 HMBC H1_prime->C15 HMBC H1_prime->C1_prime HSQC (Directly Bonded) H1_prime->C2_prime HMBC OMe_proton OMe-2' (δH 3.72) OMe_proton->C2_prime HMBC

Caption: Key HMBC correlations confirming the connectivity around the C-15 side chain.

Interpretation of NMR Data

The ¹H NMR spectrum of this compound is characterized by the presence of key signals corresponding to the methoxy groups and the protons adjacent to the carbonyl function.[1] The ¹³C NMR spectrum, in conjunction with DEPT-135 data, confirmed the presence of the carbonyl carbon of the ester and the carbon bearing the methoxy group. The observation of duplicated signals for several carbons (C-7, C-8, C-9, C-10, C-12, and C-17) is indicative of a C-15 epimeric mixture, a common feature in labdane diterpenes of this type.[1]

The 2D NMR data was crucial for assembling the complete structure. The ¹H-¹H COSY spectrum revealed the proton-proton coupling networks within the molecule, allowing for the tracing of the spin systems. The HSQC spectrum provided the direct one-bond correlations between protons and their attached carbons, confirming the assignments made from the 1D spectra.

The most critical information for establishing the overall carbon skeleton and the position of the methoxycarbonylmethyl group came from the HMBC spectrum. Key HMBC correlations were observed from the protons at H-1' (δH 2.64 and 2.85) to the carbons C-14 (δC 31.3), C-15 (δC 73.0), and the carbonyl carbon C-2' (δC 170.0).[1] Furthermore, a strong correlation was observed between the methoxy protons (δH 3.72) and the carbonyl carbon C-2' (δC 170.0), unequivocally placing the methoxy group as part of the methyl ester.[1] These long-range correlations are visualized in the diagram above and were instrumental in confirming the structure of this compound.

References

Methodological & Application

Application Notes and Protocols: Methoxycoronarin D for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycoronarin D, a methoxy-chalcone derivative, belongs to a class of compounds that have garnered significant interest in oncological research due to their potential cytotoxic and anti-proliferative effects on various cancer cell lines. These compounds are known to induce apoptosis and modulate key signaling pathways involved in cancer cell survival and proliferation. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, along with a summary of reported efficacy and an overview of the underlying molecular mechanisms.

Data Presentation: In Vitro Efficacy of Coronarin D and Related Methoxy-Chalcones

The following table summarizes the 50% inhibitory concentration (IC50) values of Coronarin D and similar methoxy-chalcone derivatives against various cancer cell lines, as determined by in vitro cytotoxicity assays.

CompoundCell LineAssay TypeIC50 (µM)Reference
Coronarin DHuman Oral Cancer CellsNot SpecifiedNot Specified[1]
Methoxy Chalcone Derivative 12MCF-7 (Breast Cancer)MTT Assay4.19 ± 1.04[2]
Methoxy Chalcone Derivative 12ZR-75-1 (Breast Cancer)MTT Assay9.40 ± 1.74[2]
Methoxy Chalcone Derivative 12MDA-MB-231 (Breast Cancer)MTT Assay6.12 ± 0.84[2]
Methoxy Chalcone Derivative 13MCF-7 (Breast Cancer)MTT Assay3.30 ± 0.92[2]
Methoxy Chalcone Derivative 13ZR-75-1 (Breast Cancer)MTT Assay8.75 ± 2.01[2]
Methoxy Chalcone Derivative 13MDA-MB-231 (Breast Cancer)MTT Assay18.10 ± 1.65[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[3][4]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assay

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h drug_treatment Addition of this compound incubation_24h->drug_treatment incubation_treatment Incubation (24-72h) drug_treatment->incubation_treatment mtt_addition MTT Reagent Addition incubation_treatment->mtt_addition incubation_mtt Incubation (2-4h) mtt_addition->incubation_mtt solubilization Formazan Solubilization (DMSO) incubation_mtt->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Signaling Pathway: Coronarin D-Induced Apoptosis

G cluster_pathway Apoptotic Signaling Pathway methoxycoronarin_d This compound jnk JNK1/2 Activation methoxycoronarin_d->jnk mitochondria Mitochondrial Membrane Potential Loss jnk->mitochondria death_receptors Death Receptors (e.g., Fas, TRAIL-R) jnk->death_receptors caspase9 Caspase-9 Activation mitochondria->caspase9 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for Coronarin D-induced apoptosis in cancer cells.[1]

Mechanism of Action

Coronarin D, a compound structurally related to this compound, has been shown to induce apoptosis in human oral cancer cells.[1] The cytotoxic effect is mediated through the upregulation of the JNK1/2 signaling pathway.[1] Activation of this pathway leads to a decrease in the mitochondrial membrane potential and an increase in the expression of death receptors.[1] These events trigger the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[1] The modulation of apoptotic signaling pathways is a common mechanism for many chemotherapeutic agents.[5] Other related compounds have also been shown to induce cell cycle arrest and apoptosis through pathways such as the PI3K/AKT/mTOR pathway.[6]

References

Application Notes and Protocols for Methoxycoronarin D in Anti-inflammatory In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methoxycoronarin D, a natural compound isolated from the rhizomes of Hedychium coronarium, in preclinical in vivo models of acute inflammation. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the implicated signaling pathways to guide researchers in their study design and execution.

Introduction

This compound has emerged as a promising anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators. Notably, this compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response, with an IC50 of 7.3 ± 0.3 µM.[1] It also exhibits selective inhibition of cyclooxygenase-1 (COX-1).[1] These mechanisms suggest its potential for therapeutic intervention in inflammatory diseases. This document focuses on the application of this compound in two widely used in vivo models: carrageenan-induced paw edema and lipopolysaccharide-induced acute lung injury.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and well-established in vivo assay to screen for acute anti-inflammatory activity. Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of a test compound.

Quantitative Data

While specific dose-response data for pure this compound in the carrageenan-induced paw edema model is not extensively available in the public domain, studies on extracts from Hedychium coronarium, the natural source of this compound, provide valuable insights.

TreatmentDoseTime Point% Inhibition of Paw EdemaReference
Chloroform Extract400 mg/kg-28%[2]
Methanol Extract400 mg/kg-33%[2]
Indomethacin (Reference)10 mg/kg3 hours~50-60%(Typical result)

Note: The data for the extracts may not be directly extrapolated to the pure compound, this compound, but it supports the anti-inflammatory potential of the plant's constituents.

Experimental Protocol

This protocol is a generalized procedure for the carrageenan-induced paw edema assay in rats. Researchers should optimize parameters based on their specific experimental design.

Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Saline (0.9% NaCl)

  • Male Wistar rats (180-220 g)

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (various doses, e.g., 10, 30, 100 mg/kg)

    • Positive Control (Indomethacin, 10 mg/kg)

  • Compound Administration: Administer this compound, vehicle, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_treatment Treatment Phase cluster_post Post-treatment Phase acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline admin Administer this compound / Vehicle / Positive Control carrageenan Inject Carrageenan measurement Measure Paw Volume (1-5 hours) analysis Data Analysis measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Lipopolysaccharide-Induced Acute Lung Injury Model

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intratracheal or intranasal administration of LPS in rodents leads to acute lung injury (ALI), characterized by neutrophil infiltration, pulmonary edema, and the production of pro-inflammatory cytokines. This model is highly relevant for studying the pathogenesis of acute respiratory distress syndrome (ARDS).

At present, there is a lack of specific published data on the application of this compound in the LPS-induced acute lung injury model. The following protocol is a general guideline for researchers wishing to investigate the potential of this compound in this model.

Experimental Protocol

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for this compound

  • Positive control: Dexamethasone (1-5 mg/kg)

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Animal Acclimatization and Grouping: As described for the paw edema model.

  • Compound Administration: Administer this compound, vehicle, or dexamethasone (i.p. or p.o.) 1-2 hours before LPS challenge.

  • Induction of ALI: Anesthetize the mice and instill LPS (1-5 mg/kg in 50 µL of sterile saline) intratracheally or intranasally.

  • Sample Collection (6-24 hours post-LPS):

    • Anesthetize the mice and collect blood via cardiac puncture for serum cytokine analysis.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

    • Harvest lung tissue for histological analysis and MPO assay.

  • BAL Fluid Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Count the total and differential cell numbers (neutrophils, macrophages) in the cell pellet.

    • Measure the protein concentration in the supernatant as an indicator of vascular permeability.

    • Measure cytokine levels (TNF-α, IL-6, IL-1β) in the supernatant by ELISA.

  • Lung Tissue Analysis:

    • Fix a portion of the lung tissue in 10% formalin for histological examination (H&E staining) to assess lung injury (e.g., alveolar wall thickening, inflammatory cell infiltration).

    • Homogenize the remaining lung tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

  • Data Analysis: Compare the measured parameters between the different treatment groups and the vehicle control group using appropriate statistical tests.

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_treatment Treatment & Induction cluster_post Post-treatment Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping admin Administer this compound / Vehicle / Positive Control lps LPS Instillation sample Sample Collection (BALF, Lung, Blood) analysis Analysis (Cell Counts, Cytokines, MPO, Histology) sample->analysis

Caption: Workflow for the LPS-induced acute lung injury assay.

Implicated Signaling Pathway: NF-κB

The anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[1] The canonical NF-κB pathway is a key regulator of gene transcription involved in the inflammatory response.

Canonical NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway and the putative inhibitory point of this compound.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent, with in vitro evidence pointing towards the inhibition of the NF-κB pathway and COX-1. The provided protocols for the carrageenan-induced paw edema and LPS-induced acute lung injury models serve as a foundation for researchers to further investigate the in vivo efficacy and mechanism of action of this compound. Further studies are warranted to establish a clear dose-response relationship for the pure compound and to explore its therapeutic potential in a broader range of inflammatory conditions.

References

Application Notes and Protocols for High-Throughput Screening of Methoxycoronarin D Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of Methoxycoronarin D analogs to identify and characterize novel therapeutic candidates. The protocols focus on assays relevant to the potential anti-inflammatory and cytotoxic activities of this class of compounds.

Introduction

This compound is a diterpene isolated from the rhizomes of Hedychium coronarium. Analogs of this natural product are of significant interest for drug discovery due to the diverse biological activities exhibited by related compounds, including anti-inflammatory and antineoplastic effects.[1] High-throughput screening provides an efficient means to evaluate large libraries of this compound analogs to identify "hit" compounds with desired biological activities and to elucidate their mechanisms of action.

This document outlines protocols for primary and secondary HTS assays to assess the anti-inflammatory and cytotoxic properties of this compound analogs. A counter-screening strategy is included to eliminate non-specific cytotoxic compounds from primary anti-inflammatory screens.

High-Throughput Screening for Anti-Inflammatory Activity

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.[2][3] A cell-based HTS assay using an NF-κB reporter gene is a robust method for identifying inhibitors of this pathway.

Primary Assay: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements. A decrease in luciferase activity in the presence of a test compound indicates potential inhibition of the NF-kB pathway.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293T cells stably expressing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin).

    • Seed 20,000 cells per well in a 96-well or 384-well white, clear-bottom plate and incubate overnight at 37°C and 5% CO2.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound analogs in DMSO.

    • Serially dilute the compounds to the desired concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

    • Add the diluted compounds to the cells and incubate for 1 hour.

  • Induction of NF-κB Activation:

    • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL, to induce the inflammatory response.

    • Include appropriate controls:

      • Negative Control: Cells treated with vehicle (DMSO) only.

      • Positive Control: Cells stimulated with TNF-α in the presence of vehicle (DMSO).

      • Reference Inhibitor: Cells stimulated with TNF-α and treated with a known NF-κB inhibitor (e.g., dehydrocostus lactone).[2]

  • Luciferase Activity Measurement:

    • After 6-8 hours of incubation with TNF-α, add a luciferase substrate solution (e.g., Nano-Glo® Live Cell Assay System) to each well.[3]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the NF-κB activity is inhibited).

Data Presentation:

Analog IDIC50 (µM) for NF-κB Inhibition
MCD-Analog-0015.2
MCD-Analog-00212.8
MCD-Analog-003> 50
MCD-Analog-0042.1
Reference Inhibitor0.8

Table 1: Example quantitative data for NF-κB inhibition by this compound analogs.

Secondary Assay: High-Content Imaging of NF-κB Translocation

This assay validates the findings from the reporter assay by directly visualizing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in NF-κB activation.[4][5]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Seed human umbilical vein endothelial cells (HUVECs) or other suitable cells at a density of 2,000 cells per well in a 384-well imaging plate and incubate overnight.[4]

  • Compound Treatment and Stimulation:

    • Treat the cells with this compound analogs for 1 hour.

    • Stimulate with TNF-α (20 ng/mL) for 30 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against NF-κB p65.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal.

    • The ratio of nuclear to cytoplasmic fluorescence intensity is used to determine the extent of translocation.

High-Throughput Screening for Cytotoxicity

It is crucial to assess the cytotoxic effects of the this compound analogs to distinguish between specific anti-inflammatory activity and general toxicity.[6][7]

Primary Cytotoxicity Assay: Cell Viability (ATP Content)

This assay measures the ATP content of the cell population, which is an indicator of cell viability and metabolic activity. A decrease in ATP levels suggests cytotoxicity.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Seed a relevant cell line (e.g., the same cell line used in the primary anti-inflammatory screen or a cancer cell line like U2OS) in a 96-well or 384-well plate.[7]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the this compound analogs for 24-48 hours.

  • ATP Measurement:

    • Add a reagent that lyses the cells and allows for the measurement of ATP via a luciferase-based reaction (e.g., CellTiter-Glo®).

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the CC50 value (the concentration at which 50% of cell viability is lost).

Data Presentation:

Analog IDCC50 (µM)
MCD-Analog-001> 100
MCD-Analog-00275.3
MCD-Analog-003> 100
MCD-Analog-00425.1
Doxorubicin (Control)0.5

Table 2: Example quantitative data for the cytotoxicity of this compound analogs.

Secondary Apoptosis Assay: Caspase-3/7 Activity

This assay determines if cytotoxicity is mediated through apoptosis by measuring the activity of executioner caspases 3 and 7.[8][9][10]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Seed cells in a multi-well plate as described for the cell viability assay.

  • Compound Treatment:

    • Treat cells with the this compound analogs for a predetermined time (e.g., 6, 12, or 24 hours).

  • Caspase Activity Measurement:

    • Add a luminogenic or fluorogenic substrate for caspase-3/7 (e.g., Caspase-Glo® 3/7).

    • Incubate to allow for caspase cleavage of the substrate.

    • Measure the resulting luminescence or fluorescence signal with a plate reader.[9]

  • Data Analysis:

    • Quantify the fold-change in caspase activity relative to untreated cells.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, which is a primary target for the anti-inflammatory screening of this compound analogs.

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

High-Throughput Screening Workflow

The diagram below outlines the logical workflow for screening this compound analogs, from the primary screen to hit validation.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Counter-Screening Compound_Library This compound Analog Library Primary_AntiInflam NF-κB Reporter Assay (IC50 Determination) Compound_Library->Primary_AntiInflam Primary_Cyto Cell Viability Assay (CC50 Determination) Compound_Library->Primary_Cyto Dose_Response Dose-Response Analysis & Hit Selection Primary_AntiInflam->Dose_Response Primary_Cyto->Dose_Response Secondary_AntiInflam NF-κB Translocation Assay (High-Content Imaging) Dose_Response->Secondary_AntiInflam Potent & Non-toxic Hits Secondary_Apoptosis Caspase-3/7 Assay Dose_Response->Secondary_Apoptosis Cytotoxic Hits Hit_Validation Validated Hits Secondary_AntiInflam->Hit_Validation Secondary_Apoptosis->Hit_Validation

Caption: HTS workflow for this compound analogs.

Conclusion

The described high-throughput screening assays provide a comprehensive strategy for the initial characterization of this compound analogs. By combining a primary screen for anti-inflammatory activity with a counter-screen for cytotoxicity, researchers can efficiently identify specific and potent "hit" compounds. Subsequent secondary assays, such as high-content imaging for NF-κB translocation and caspase activity assays, will further validate these hits and provide insights into their mechanisms of action. This systematic approach will accelerate the discovery and development of novel drug candidates from this promising class of natural product analogs.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Methoxycoronarin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of Methoxycoronarin D, a labdane-type diterpene with potential therapeutic applications. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and analysis of the mechanism of action.

Introduction to this compound and its Antimicrobial Potential

This compound belongs to the diterpenoid class of natural products, which are known for their diverse biological activities. Its analogue, Coronarin D, has demonstrated notable efficacy against Gram-positive bacteria by disrupting the integrity of the bacterial cell membrane.[1][2] This mode of action, which involves compromising the physical barrier of the pathogen, makes it a promising candidate for further investigation, especially in an era of growing antibiotic resistance. Understanding the antimicrobial spectrum and potency of this compound is a critical step in its development as a potential therapeutic agent.

Key Experimental Protocols

To comprehensively assess the antimicrobial activity of this compound, a series of in vitro assays are recommended. These include determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), as well as evaluating its activity using the disk diffusion method.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and efficient technique for determining the MIC of a compound.

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the final concentration of the solvent in the assay does not inhibit microbial growth (typically ≤1% v/v).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Incubate the broth culture at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Assay Setup in a 96-Well Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will create a concentration gradient of the compound.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation and Interpretation:

    • Incubate the microtiter plate at the optimal temperature for the test microorganism for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a continuation of the MIC test.

Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth.

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation and Interpretation:

    • Incubate the agar plates at the appropriate temperature for 24-48 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound. It provides a visual representation of the compound's ability to inhibit microbial growth.

Protocol: Disk Diffusion Assay

  • Preparation of Agar Plates and Inoculum:

    • Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar).

    • Prepare a standardized bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).

    • Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the bacterial suspension.

  • Application of this compound:

    • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of this compound solution.

    • Allow the solvent to evaporate completely from the disks in a sterile environment.

  • Assay Setup and Incubation:

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a positive control disk (containing a known antibiotic) and a negative control disk (containing only the solvent).

    • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the activity of this compound against different microorganisms.

Table 1: Antimicrobial Activity of Coronarin D (Reference for this compound)

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus12.525
Staphylococcus epidermidis12.525
Bacillus cereus6.2512.5
Enterococcus faecalis50100
Escherichia coli>200>200
Pseudomonas aeruginosa>200>200
Candida albicans2550

Data for Coronarin D, a related compound, is presented as a reference.[3] Researchers should generate specific data for this compound.

Visualization of Experimental Workflow and Mechanism of Action

Diagrams are essential for visualizing complex experimental processes and biological mechanisms. The following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Antimicrobial Activity Assessment

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Prepare this compound Stock Prepare this compound Stock MIC Assay (Broth Microdilution) MIC Assay (Broth Microdilution) Prepare this compound Stock->MIC Assay (Broth Microdilution) Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->MIC Assay (Broth Microdilution) Disk Diffusion Assay Disk Diffusion Assay Prepare Bacterial Inoculum->Disk Diffusion Assay Determine MIC Value Determine MIC Value MIC Assay (Broth Microdilution)->Determine MIC Value MBC Assay MBC Assay Determine MBC Value Determine MBC Value MBC Assay->Determine MBC Value Measure Zone of Inhibition Measure Zone of Inhibition Disk Diffusion Assay->Measure Zone of Inhibition Determine MIC Value->MBC Assay

Caption: Workflow for assessing this compound antimicrobial activity.

Proposed Mechanism of Action of this compound

Based on studies of the related compound Coronarin D, the primary mechanism of antimicrobial action is the disruption of the bacterial cell membrane.[1][2]

mechanism_of_action This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Targets Membrane Protein Interaction Membrane Protein Interaction Bacterial Cell Membrane->Membrane Protein Interaction Interacts with Increased Membrane Permeability Increased Membrane Permeability Membrane Protein Interaction->Increased Membrane Permeability Leads to Leakage of Cytoplasmic Contents Leakage of Cytoplasmic Contents Increased Membrane Permeability->Leakage of Cytoplasmic Contents Causes Bacterial Cell Death Bacterial Cell Death Leakage of Cytoplasmic Contents->Bacterial Cell Death Results in

References

Application Notes: Quantification of Methoxycoronarin D and Insights into its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycoronarin D, a methoxy derivative of the naturally occurring diterpenoid Coronarin D, is a compound of increasing interest in pharmacological research. Understanding its concentration in various matrices is crucial for pharmacokinetic studies, formulation development, and elucidation of its mechanism of action. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Additionally, it explores the potential signaling pathway of this compound, based on the known activity of its parent compound, Coronarin D.

Chemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC21H32O3332.47[1]
Coronarin DC20H30O3318.4[2]

Analytical Method: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound in a given sample matrix. The method is based on established principles for the analysis of diterpenoids and can be adapted for various research applications.

Experimental Workflow

This compound Quantification Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weighing of Sample and Standard s2 Dissolution in Methanol s1->s2 s3 Sonication to Ensure Complete Dissolution s2->s3 s4 Filtration (0.45 µm filter) s3->s4 h1 Injection into HPLC System s4->h1 h2 Isocratic Elution h1->h2 h3 UV Detection at 231 nm h2->h3 d1 Peak Identification and Integration h3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3

Caption: Experimental workflow for this compound quantification.

I. Materials and Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

II. Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Data acquisition and processing software

III. Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

IV. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with a suitable volume of methanol (e.g., 10 mL).

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

V. HPLC Conditions
ParameterCondition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 231 nm
Run Time 15 minutes
VI. Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak area for this compound. Plot a calibration curve of peak area versus concentration. A linear regression should be applied to the data, and the coefficient of determination (r²) should be > 0.999.

  • Quantification: Inject the prepared sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Biological Activity: Potential Signaling Pathway

Based on studies of its parent compound, Coronarin D, this compound is hypothesized to induce apoptosis in cancer cells through the c-Jun N-terminal kinase (JNK) signaling pathway.

JNK1/2 Signaling Pathway in Apoptosis

JNK Signaling Pathway cluster_stimulus External Stimulus cluster_mapk MAPK Cascade cluster_downstream Downstream Effects MethoxycoronarinD This compound MAPKKK MAPKKK (e.g., ASK1) MethoxycoronarinD->MAPKKK Induces Stress MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK1/2 MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Activates Bim Bim JNK->Bim Activates Apoptosis Apoptosis cJun->Apoptosis Mitochondrion Mitochondrion Bim->Mitochondrion Promotes Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Proposed JNK1/2 signaling pathway for this compound-induced apoptosis.

Studies on Coronarin D have shown that it can induce apoptosis in human oral cancer cells by upregulating the JNK1/2 signaling pathway. This process involves the activation of a cascade of protein kinases, ultimately leading to the activation of transcription factors like c-Jun and pro-apoptotic proteins such as Bim. The activation of these downstream effectors converges on the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

Conclusion

The provided HPLC-UV method offers a reliable and reproducible approach for the quantification of this compound, which is essential for its preclinical and clinical development. Furthermore, the elucidation of its potential mechanism of action via the JNK signaling pathway provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. Further studies are warranted to validate this proposed signaling pathway for this compound and to explore its full therapeutic potential.

References

Application Notes & Protocols: Isolation of Methoxycoronarin D from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxycoronarin D is a labdane diterpenoid isolated from the rhizomes of plants in the Zingiberaceae family, notably Hedychium coronarium (white ginger lily). This class of compounds has attracted scientific interest for its diverse biological activities, making its efficient isolation a critical step for further research and drug development. These protocols outline a comprehensive workflow for the extraction, purification, and identification of this compound from plant material. The methods described are based on standard phytochemical techniques for the isolation of moderately polar diterpenoids.

Overall Isolation Workflow

The process begins with the extraction of dried plant material, followed by a series of purification steps that increase the concentration of the target compound. Each stage leverages the physicochemical properties of this compound to separate it from other plant metabolites.

Isolation_Workflow Plant Dried & Powdered Plant Material (Rhizomes) Extraction Solvent Extraction (e.g., 95% Ethanol Maceration) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate) CrudeExtract->Partition EnrichedFraction Enriched Diterpenoid Fraction Partition->EnrichedFraction ColumnChrom Silica Gel Column Chromatography EnrichedFraction->ColumnChrom SemiPure Semi-Purified Fractions ColumnChrom->SemiPure TLC TLC Analysis for Pooling SemiPure->TLC HPLC Preparative HPLC (e.g., Reversed-Phase C18) TLC->HPLC PureCompound Pure this compound (>98% Purity) HPLC->PureCompound

Caption: High-level workflow for this compound isolation.

Experimental Protocols

Preparation of Plant Material
  • Collection: Harvest fresh rhizomes of Hedychium coronarium.

  • Cleaning: Wash the rhizomes thoroughly with tap water to remove soil and debris.

  • Drying: Slice the rhizomes into thin chips (2-3 mm) and air-dry them in a well-ventilated area away from direct sunlight, or in a hot-air oven at 40-50°C until brittle.

  • Grinding: Pulverize the dried rhizome chips into a coarse powder (approx. 40-60 mesh) using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

Solvent Extraction
  • Maceration: Soak 1 kg of the dried rhizome powder in 5 L of 95% ethanol in a large glass container at room temperature.

  • Incubation: Seal the container and allow it to stand for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through a muslin cloth followed by Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, viscous crude ethanol extract.

Liquid-Liquid Partitioning
  • Suspension: Suspend the crude ethanol extract (e.g., 100 g) in 1 L of distilled water.

  • Fractionation: Pour the aqueous suspension into a 2 L separatory funnel and perform sequential partitioning with solvents of increasing polarity.

    • First, extract three times with n-hexane (3 x 1 L) to remove non-polar lipids and waxes. Combine and concentrate the n-hexane layers separately.

    • Next, extract the remaining aqueous layer three times with ethyl acetate (3 x 1 L). This compound, being a moderately polar diterpenoid, will preferentially partition into this layer.

    • Combine the ethyl acetate layers and concentrate under reduced pressure to yield the enriched ethyl acetate fraction.

Purification by Column Chromatography
  • Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.

  • Sample Loading: Adsorb the dried ethyl acetate fraction (e.g., 15 g) onto a small amount of silica gel (approx. 30 g) and load it carefully onto the top of the packed column.

  • Elution: Elute the column using a gradient solvent system of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, and so on, up to 100% ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of 50-100 mL.

  • TLC Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) on silica gel plates with an n-hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase. Visualize spots under UV light (254 nm) and/or by staining with anisaldehyde-sulfuric acid reagent followed by heating.

  • Pooling: Combine the fractions that show a prominent spot corresponding to this compound. Concentrate the pooled fractions to yield a semi-purified sample.

Final Purification by Preparative HPLC
  • System: Use a preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of methanol and water or acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs.

  • Sample Preparation: Dissolve the semi-purified sample in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection & Collection: Inject the sample onto the column and monitor the elution profile with a UV detector. Collect the peak corresponding to this compound.

  • Drying: Evaporate the solvent from the collected fraction to obtain the pure compound. Verify its purity using analytical HPLC.

Quantitative Data Summary

The following table provides illustrative data for a typical isolation process starting from 1 kg of dried plant material. Actual yields and purity will vary.

Stage of IsolationStarting MaterialKey Solvents / Mobile PhaseTypical YieldPurity (Approx.)
Solvent Extraction 1 kg Dried Rhizome Powder95% Ethanol85 g Crude Extract< 1%
Liquid-Liquid Partitioning 85 g Crude Extractn-Hexane, Ethyl Acetate15 g Ethyl Acetate Fraction5-10%
Column Chromatography 15 g Ethyl Acetate Fractionn-Hexane:Ethyl Acetate Gradient1.2 g Semi-Pure Fraction60-75%
Preparative HPLC 1.2 g Semi-Pure FractionMethanol:Water (e.g., 85:15)150 mg Pure Compound> 98%

Structural Confirmation Logic

Once isolated, the compound's identity must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques that provide complementary information about its chemical structure, molecular weight, and formula.

Confirmation_Logic PureCompound Isolated Compound (>98% Purity via HPLC) MS Mass Spectrometry (MS) Determines Molecular Weight & Elemental Formula PureCompound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Determines Carbon-Hydrogen Framework & Connectivity PureCompound->NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups (e.g., C=O, O-H) PureCompound->IR Structure Confirmed Structure of This compound MS->Structure NMR->Structure IR->Structure

Caption: Logical workflow for the structural elucidation of the isolated compound.

Application Notes and Protocols for Studying NF-κB Pathway Inhibition using Coronarin D

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The available scientific literature predominantly investigates the compound Coronarin D for its potent inhibitory effects on the NF-κB pathway. While the term "Methoxycoronarin D" was specified, extensive searches have yielded negligible information on a distinct molecule with this name having a well-documented role in NF-κB inhibition. It is plausible that "this compound" is a less common synonym, a derivative with similar activity, or a misnomer for Coronarin D. Therefore, these application notes are based on the robust data available for Coronarin D.

Introduction

Coronarin D, a labdane diterpene isolated from plants of the Zingiberaceae family, has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor involved in regulating inflammatory responses, cell survival, proliferation, and immunity. Its constitutive activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Coronarin D exerts its inhibitory effects at multiple key points in the canonical NF-κB signaling cascade, making it a valuable tool for studying this pathway and a potential therapeutic agent.[1][2]

These application notes provide a comprehensive overview of the use of Coronarin D in NF-κB pathway research, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for relevant experiments.

Mechanism of Action

Coronarin D inhibits the canonical NF-κB signaling pathway by targeting the IκB kinase (IKK) complex. The primary mechanism involves the direct inhibition of IKK activity, which in turn prevents the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[1][2] By stabilizing IκBα, Coronarin D effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and subsequent activation of target gene transcription.[1][2]

NF_kappa_B_Inhibition_by_Coronarin_D cluster_stimulus Extracellular Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_degradation Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK_complex IKK Complex Stimuli->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates (P) P_IκBα P-IκBα p65_p50 p65/p50 IκBα->p65_p50 Inhibits p65_p50->IκBα p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation Ub_Proteasome Ubiquitin-Proteasome System Coronarin_D Coronarin D Coronarin_D->IKK_complex Inhibits P_IκBα->Ub_Proteasome Degradation Target_Genes Target Gene Transcription p65_p50_nucleus->Target_Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by Coronarin D.

Quantitative Data

The inhibitory activity of Coronarin D on the NF-κB pathway has been quantified in various cell-based assays. The following tables summarize the key findings.

Table 1: Inhibition of NF-κB Activation and Downstream Events by Coronarin D

ParameterCell LineStimulusCoronarin D Concentration% InhibitionReference
NF-κB Activation (EMSA)KBM-5TNF-α (0.1 nM)50 µM~100%[1]
IκBα DegradationKBM-5TNF-α (0.1 nM)50 µMSignificant[1]
p65 Nuclear TranslocationKBM-5TNF-α (0.1 nM)50 µMSignificant[2]
NF-κB Reporter Gene ExpressionA293TNF-α (0.1 nM)50 µM~80%[2]

Table 2: Cytotoxic and Anti-proliferative Activity of Coronarin D

Cell LineAssayIC50 ValueReference
A-549 (Lung Cancer)MTT Assay13.49 µM[3]
Various NPC cell linesMTT Assay0-8 µM (dose-dependent)[4]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of Coronarin D on the NF-κB pathway.

Cell Culture and Treatment
  • Cell Lines: Human myeloid leukemia (KBM-5) or human embryonic kidney (A293) cells are suitable for these studies.

  • Culture Conditions: Maintain cells in the appropriate medium (e.g., RPMI 1640 for KBM-5, DMEM for A293) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Coronarin D Preparation: Prepare a stock solution of Coronarin D in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Treatment Protocol:

    • Seed cells at an appropriate density.

    • Pre-incubate cells with the desired concentrations of Coronarin D for a specified time (e.g., 8 hours).

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 0.1 nM), for the indicated time period (e.g., 30 minutes for signaling studies).

    • Harvest cells for subsequent analysis.

Experimental_Workflow Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Pre_incubation Pre-incubation with Coronarin D Cell_Culture->Pre_incubation Stimulation Stimulation with NF-κB Activator (e.g., TNF-α) Pre_incubation->Stimulation Harvesting Cell Harvesting Stimulation->Harvesting Analysis Downstream Analysis Harvesting->Analysis End End Analysis->End

Caption: General experimental workflow for studying Coronarin D effects.

Western Blot Analysis for IκBα Phosphorylation and Degradation

This protocol is used to assess the levels of total and phosphorylated IκBα.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) or total IκBα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection:

    • Seed A293 cells in a 24-well plate.

    • Co-transfect the cells with an NF-κB-dependent luciferase or secreted alkaline phosphatase (SEAP) reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the cells with Coronarin D for 8 hours, followed by stimulation with TNF-α (0.1 nM) for an additional 24 hours.

  • Luciferase/SEAP Activity Measurement:

    • For luciferase, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • For SEAP, collect the culture supernatant and measure the SEAP activity.

  • Data Analysis: Normalize the NF-κB-dependent reporter activity to the Renilla luciferase activity (for luciferase assays) or total protein content.

Immunocytochemistry for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with Coronarin D and TNF-α as described in section 4.1.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash with PBS.

  • Mounting and Imaging: Mount the coverslips onto glass slides with a mounting medium containing DAPI (to stain the nuclei). Visualize the localization of p65 using a fluorescence microscope.

Conclusion

Coronarin D is a well-characterized inhibitor of the NF-κB signaling pathway, acting primarily through the suppression of IKK activity. The protocols and data presented in these application notes provide a robust framework for researchers to utilize Coronarin D as a tool to investigate the intricacies of NF-κB signaling in various biological contexts. Its potent inhibitory effects make it a valuable compound for studies in inflammation, cancer biology, and drug discovery.

References

Application Notes and Protocols for Synergistic Studies of Methoxycoronarin D with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental framework for investigating the synergistic antimicrobial effects of Methoxycoronarin D with conventional antibiotics. These protocols cover initial synergy screening, confirmation of synergistic activity, and elucidation of the potential mechanism of action.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound potentiates the efficacy of existing antibiotics. This compound, a labdane diterpene isolated from the rhizomes of Hedychium coronarium, has demonstrated antimicrobial activity against Gram-positive bacteria.[1] Studies on the related compound Coronarin D have shown its potential for synergistic interactions with various classes of antibiotics, significantly reducing the minimum inhibitory concentrations (MICs) of the antibiotics.[1]

The proposed mechanism for the antimicrobial action of Coronarin D involves the disruption of bacterial cell membrane integrity through hydrophobic interactions.[2] This membrane destabilization can lead to increased permeability, facilitating the entry of antibiotics into the bacterial cell and enhancing their access to intracellular targets. Furthermore, many natural products have been shown to interfere with bacterial communication systems, such as quorum sensing (QS), which regulate virulence and biofilm formation.[3][4]

These application notes provide a comprehensive suite of protocols to systematically evaluate the synergistic potential of this compound with a panel of antibiotics. The experimental workflow is designed to first screen for synergy, then confirm the enhanced bactericidal activity, and finally to investigate potential mechanisms of action, including effects on biofilm formation, quorum sensing, and membrane permeability.

Experimental Workflow

The overall experimental design follows a logical progression from broad screening to more focused mechanistic studies.

experimental_workflow cluster_screening Phase 1: Synergy Screening cluster_confirmation Phase 2: Confirmation of Synergy cluster_mechanism Phase 3: Mechanistic Studies MIC_determination MIC Determination of This compound and Antibiotics Checkerboard_assay Checkerboard Assay MIC_determination->Checkerboard_assay Inform FICI_calculation FICI Calculation Checkerboard_assay->FICI_calculation Generate Data Time_kill Time-Kill Curve Assay FICI_calculation->Time_kill Guide Selection Biofilm_inhibition Biofilm Inhibition Assay QS_inhibition Quorum Sensing Inhibition Assay Membrane_permeability Membrane Permeability Assay Time_kill->Biofilm_inhibition Justify Time_kill->QS_inhibition Justify Time_kill->Membrane_permeability Justify

Caption: Experimental workflow for this compound synergistic studies.

Data Presentation

Quantitative data from the synergistic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: MICs of this compound and Antibiotics Alone and in Combination

MicroorganismCompoundMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)This compound MIC in Combination (µg/mL)FICIInterpretation
S. aureus ATCC 29213This compound--
Antibiotic A
Antibiotic B
E. faecalis ATCC 29212This compound--
Antibiotic A
Antibiotic B

Table 2: Time-Kill Curve Assay Results at 24 hours (log10 CFU/mL)

MicroorganismTreatment0h4h8h12h24hΔlog10 CFU/mL (24h vs 0h)
S. aureus ATCC 29213Growth Control
This compound (Sub-MIC)
Antibiotic A (Sub-MIC)
This compound + Antibiotic A

Table 3: Effect of this compound on Biofilm Formation (% Inhibition)

MicroorganismThis compound Concentration (µg/mL)% Biofilm Inhibition
S. aureus ATCC 29213MIC
1/2 MIC
1/4 MIC
1/8 MIC

Experimental Protocols

Phase 1: Synergy Screening

4.1.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compounds:

    • Prepare stock solutions of this compound and each antibiotic in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using MHB to achieve a range of concentrations.

  • Assay Procedure:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compounds.

    • Include a growth control (inoculum without compound) and a sterility control (MHB without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

4.1.2. Protocol: Checkerboard Assay

This assay is used to systematically test for synergistic interactions between two compounds.[5][6]

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis (columns 1-10) and an antibiotic along the y-axis (rows A-G).

    • Column 11 should contain serial dilutions of the antibiotic alone, and row H should contain serial dilutions of this compound alone to redetermine the MICs.

    • Column 12 should serve as the growth control.

  • Inoculation:

    • Prepare the bacterial inoculum as described in the MIC determination protocol to a final concentration of 5 x 10⁵ CFU/mL.

    • Add 100 µL of the inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Interpret the FICI value as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Phase 2: Confirmation of Synergy

4.2.1. Protocol: Time-Kill Curve Assay

This assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.[3][7]

  • Preparation:

    • Prepare a bacterial culture in MHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

    • Prepare flasks containing MHB with the following conditions:

      • Growth control (no compound)

      • This compound at a sub-MIC concentration (e.g., 0.5 x MIC)

      • Antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC)

      • This compound and the antibiotic in combination at the same sub-MIC concentrations.

  • Assay Procedure:

    • Inoculate each flask with the prepared bacterial culture.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto Mueller-Hinton Agar (MHA) plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Phase 3: Mechanistic Studies

4.3.1. Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of this compound on the formation of bacterial biofilms.[8][9][10]

  • Biofilm Formation:

    • Prepare a bacterial culture to a turbidity of 0.5 McFarland standard and dilute it 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose.

    • In a flat-bottomed 96-well plate, add 100 µL of the diluted bacterial culture to wells containing 100 µL of this compound at various sub-MIC concentrations (e.g., MIC, 1/2 MIC, 1/4 MIC, 1/8 MIC).

    • Include a growth control without the compound.

    • Incubate the plate statically at 37°C for 24 hours.

  • Staining:

    • Gently aspirate the planktonic cells from each well.

    • Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

    • Air dry the plate for 15-30 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells four times with 200 µL of sterile distilled water.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.

    • Measure the absorbance at 590 nm using a microplate reader.

    • Calculate the percentage of biofilm inhibition: % Inhibition = [1 - (OD of treated well / OD of control well)] x 100

4.3.2. Protocol: Quorum Sensing Inhibition Assay (Chromobacterium violaceum)

This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in response to quorum sensing, to assess the anti-QS activity of this compound.[3][4][11]

  • Preparation:

    • Grow C. violaceum ATCC 12472 in Luria-Bertani (LB) broth overnight at 30°C.

    • Spread 100 µL of the overnight culture onto an LB agar plate.

  • Assay Procedure:

    • Impregnate sterile paper discs with sub-MIC concentrations of this compound.

    • Place the discs onto the inoculated LB agar plate.

    • A disc with the solvent used to dissolve this compound should be used as a negative control.

    • Incubate the plate at 30°C for 24-48 hours.

  • Data Analysis:

    • Observe the plates for the inhibition of purple pigment formation around the discs. A clear or opaque zone around a disc against a purple background indicates QS inhibition.

    • For quantitative analysis, grow C. violaceum in LB broth with and without sub-MIC concentrations of this compound. After incubation, extract the violacein pigment with DMSO and measure the absorbance at 585 nm.

4.3.3. Protocol: Bacterial Membrane Permeability Assay

This protocol assesses the ability of this compound to permeabilize the bacterial membrane using fluorescent probes.[6][12][13]

  • Outer Membrane Permeability (NPN Uptake Assay):

    • Grow the test bacterium to the mid-log phase, then harvest and wash the cells, resuspending them in a suitable buffer (e.g., 5 mM HEPES).

    • Add N-phenyl-1-naphthylamine (NPN) to a final concentration of 10 µM.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add this compound at various concentrations and immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake due to outer membrane disruption.

  • Inner Membrane Permeability (Propidium Iodide Uptake Assay):

    • Prepare bacterial cells as described for the NPN assay.

    • Add Propidium Iodide (PI) to a final concentration of 2 µM.

    • Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).

    • Add this compound and monitor the increase in fluorescence. PI can only enter cells with a compromised inner membrane, where it intercalates with DNA and fluoresces.

Potential Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with antibiotics can be visualized through potential mechanisms of action.

signaling_pathway cluster_methoxycoronarin_d This compound cluster_bacterial_cell Bacterial Cell MCD This compound Membrane Cell Membrane Integrity MCD->Membrane Disrupts QS Quorum Sensing Signaling MCD->QS Inhibits Antibiotic_entry Antibiotic Uptake Membrane->Antibiotic_entry Increases Biofilm Biofilm Formation QS->Biofilm Regulates Bacterial_resistance Bacterial_resistance QS->Bacterial_resistance Contributes to Biofilm->Bacterial_resistance Bacterial Resistance Intracellular_targets Intracellular Antibiotic Targets (e.g., DNA, Ribosomes) Antibiotic_entry->Intracellular_targets Enhances access to Bacterial_cell_death Bacterial_cell_death Intracellular_targets->Bacterial_cell_death Bacterial Cell Death

Caption: Potential mechanisms of this compound synergy with antibiotics.

References

Troubleshooting & Optimization

Technical Support Center: Methoxycoronarin D Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methoxycoronarin D, a labdane-type diterpene isolated from Hedychium coronarium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound, also known as coronarin D methyl ether, is a labdane-type diterpene with the molecular formula C₂₀H₃₀O₃.[1] It is a natural product commonly isolated from the rhizomes of Hedychium coronarium, often alongside other structurally similar diterpenes such as coronarins G, H, I, and D.[2]

Q2: What are the initial steps for extracting this compound from plant material?

The initial extraction from the dried and powdered rhizomes of Hedychium coronarium typically involves solvent extraction. Common solvents used for this purpose include methanol, chloroform, or ethyl acetate.[3] This is followed by a liquid-liquid partitioning to separate compounds based on their polarity.

Q3: Which chromatographic techniques are most effective for the purification of this compound?

Following initial extraction, a combination of chromatographic techniques is generally employed. These include:

  • Silica Gel Column Chromatography: Used for initial fractionation of the crude extract.

  • Reversed-Phase Column Chromatography (e.g., C18): For further separation of fractions based on hydrophobicity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to achieve high purity, particularly for separating closely related isomers.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield of this compound Incomplete Extraction: The solvent used may not be optimal for extracting this compound from the plant matrix.Try sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to ensure a broad range of compounds are extracted.
Compound Degradation: this compound may be sensitive to heat or pH changes during extraction and solvent evaporation.Avoid high temperatures during solvent removal by using a rotary evaporator at reduced pressure and a low-temperature water bath. Ensure all solvents are of high purity and free from acidic or basic contaminants.
Loss during Liquid-Liquid Partitioning: The compound may have partitioned into an unexpected solvent layer due to its specific polarity.Before discarding any layers from the partitioning steps, analyze a small sample of each layer by Thin Layer Chromatography (TLC) or HPLC to confirm the location of the target compound.
Co-elution with Impurities (e.g., Coronarin D) Similar Polarity of Compounds: this compound is often isolated with other coronarins which have very similar chemical structures and polarities, leading to poor separation on silica gel.Employ a different stationary phase for chromatography. If you are using normal-phase (silica), try a reversed-phase (C18) column. Alternatively, using a different solvent system with varying selectivity can improve resolution.
Inadequate Chromatographic Resolution: The column length, particle size of the stationary phase, or the solvent gradient may not be optimized for separating this compound from its analogs.For column chromatography, use a longer column with a smaller particle size for higher efficiency. For HPLC, optimize the solvent gradient (e.g., a shallower gradient) and flow rate to maximize the separation between the peaks of interest.
Peak Tailing or Broadening in HPLC Column Overloading: Injecting too concentrated a sample can lead to poor peak shape.Dilute the sample before injection. If a larger quantity needs to be purified, use a larger-diameter preparative HPLC column.
Secondary Interactions with Stationary Phase: The analyte may be interacting with active sites on the silica backbone of the stationary phase.Add a small amount of a competitive agent to the mobile phase, such as a tiny percentage of trifluoroacetic acid (TFA) or formic acid for reversed-phase chromatography, to mask silanol groups and improve peak shape.
Compound Instability in the Mobile Phase: The compound may be degrading during the chromatographic run.Ensure the mobile phase is freshly prepared and degassed. If the compound is known to be unstable, consider using a refrigerated autosampler and column compartment.
Difficulty Confirming the Identity of this compound Lack of a Pure Standard: It can be challenging to definitively identify the compound without a reference standard.Utilize a combination of analytical techniques to confirm the structure. High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight and formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is essential for elucidating the complete chemical structure.[2]

Experimental Protocols

General Protocol for Isolation and Purification of this compound

  • Extraction:

    • Air-dry and powder the rhizomes of Hedychium coronarium.

    • Macerate the powder in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and sequentially partition with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

    • Monitor the presence of this compound in the different fractions using TLC or HPLC. It is expected to be in the less polar fractions (e.g., ethyl acetate).

  • Silica Gel Column Chromatography:

    • Subject the this compound-rich fraction (e.g., the ethyl acetate fraction) to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and monitor by TLC. Combine fractions containing compounds with similar Rf values.

  • Preparative HPLC:

    • Further purify the combined fractions containing this compound using a reversed-phase (C18) preparative HPLC column.

    • Use a mobile phase gradient of methanol and water or acetonitrile and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow start Dried Hedychium coronarium Rhizomes extraction Solvent Extraction (Methanol) start->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate) extraction->partitioning silica Silica Gel Column Chromatography partitioning->silica prep_hplc Preparative HPLC (Reversed-Phase C18) silica->prep_hplc end Pure this compound prep_hplc->end

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity of This compound check_coelution Check for Co-elution with Structurally Similar Compounds start->check_coelution check_peak_shape Assess Peak Shape in HPLC start->check_peak_shape change_stationary_phase Change Stationary Phase (e.g., Normal to Reversed-Phase) check_coelution->change_stationary_phase Yes optimize_gradient Optimize Solvent Gradient (Shallower Gradient) check_coelution->optimize_gradient Yes dilute_sample Dilute Sample (Address Overloading) check_peak_shape->dilute_sample Broad/Tailing modify_mobile_phase Modify Mobile Phase (e.g., add TFA) check_peak_shape->modify_mobile_phase Tailing

References

overcoming solubility issues of Methoxycoronarin D in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Methoxycoronarin D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound. The information provided herein offers troubleshooting guidance and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of this compound?

A1: this compound, like many organic small molecules, possesses a hydrophobic structure, making it inherently difficult to dissolve in aqueous media. This poor solubility can be attributed to its molecular structure, which likely contains nonpolar functional groups that do not readily interact with polar water molecules.

Q2: I am observing precipitation of this compound in my cell culture media. What could be the cause?

A2: Precipitation in cell culture media, even when using a stock solution prepared in an organic solvent like DMSO, is a common issue. This often occurs when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the aqueous environment of the media. The high salt and protein content of cell culture media can further reduce the solubility of hydrophobic compounds.

Q3: What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) for in vitro assays?

A3: While DMSO is a powerful solvent for many poorly soluble compounds, it can exhibit toxicity in cell-based assays. It is generally recommended to keep the final concentration of DMSO below 0.5% (v/v) in most cell culture experiments, although some cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.

Q4: How do I choose the most appropriate solubilization technique for this compound?

A4: The selection of a suitable solubilization method depends on several factors, including the required concentration of this compound, the specific experimental system (e.g., in vitro, in vivo), and the downstream applications. A good starting point is to use co-solvents. If that is not sufficient, more advanced techniques like cyclodextrin complexation or the use of surfactants can be explored.[1][2][3][4][5][6][7][8]

Troubleshooting Guide

If you are encountering solubility issues with this compound, this guide will help you diagnose and resolve the problem.

Diagram: Troubleshooting Workflow for this compound Solubility

start Start: this compound Precipitation Observed check_stock Step 1: Check Stock Solution Is the stock solution clear? start->check_stock stock_issue Troubleshooting: - Prepare fresh stock solution. - Try a different organic solvent (e.g., Ethanol, DMF). check_stock->stock_issue No check_dilution Step 2: Evaluate Dilution Method How was the aqueous solution prepared? check_stock->check_dilution Yes direct_dilution Direct dilution of stock in buffer? check_dilution->direct_dilution precipitation Precipitation likely due to rapid solvent change. direct_dilution->precipitation Yes still_precipitates Step 3: Assess Final Concentration Is the final concentration too high? direct_dilution->still_precipitates No stepwise_dilution Recommendation: Use stepwise dilution. Add aqueous buffer to the stock solution slowly while vortexing. precipitation->stepwise_dilution stepwise_dilution->still_precipitates lower_conc Action: Try a lower final concentration. still_precipitates->lower_conc Yes need_enhancement Step 4: Consider Solubility Enhancement If a higher concentration is necessary, explore enhancement techniques. still_precipitates->need_enhancement No end End: Solubility Issue Resolved lower_conc->end need_enhancement->end

Caption: A flowchart to systematically troubleshoot precipitation issues with this compound.

Solubility Enhancement Techniques

Several methods can be employed to improve the solubility of this compound in aqueous media. The following table summarizes some of the most common and effective approaches.

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve.[1][3][4][9]Simple to implement, readily available solvents (e.g., DMSO, ethanol).[6]Potential for solvent toxicity in biological assays; may not be suitable for all applications.[3]
Cyclodextrins Forms inclusion complexes with the hydrophobic drug, where the drug molecule is encapsulated within the cyclodextrin cavity.[1][2]Low toxicity, can improve stability.Can be expensive; may alter the pharmacokinetics of the drug.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[4]High solubilizing capacity.Can be toxic to cells; may interfere with certain assays.[4]
Solid Dispersion The drug is dispersed in a solid, inert carrier, often a polymer, to improve its dissolution rate and solubility.[1][3]Can significantly enhance bioavailability.Requires specialized equipment for preparation; potential for physical instability.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.[7]Simple and cost-effective.Only applicable to ionizable compounds; may not be compatible with biological systems where pH needs to be controlled.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

  • Prepare a high-concentration stock solution: Accurately weigh this compound and dissolve it in 100% DMSO to prepare a stock solution (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing or brief sonication.

  • Prepare the final working solution:

    • For direct addition to cell culture, serially dilute the stock solution in your culture medium.

    • To minimize precipitation, add the stock solution to a small volume of medium, vortex gently, and then add this to the final volume of medium.

  • Important Consideration: Always prepare a vehicle control using the same concentration of DMSO as in your experimental samples.

Protocol 2: Solubilization using Cyclodextrins (e.g., HP-β-CD)

  • Determine the appropriate cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity cyclodextrin.

  • Prepare the cyclodextrin solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).

  • Complexation:

    • Add an excess of this compound powder to the HP-β-CD solution.

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove undissolved compound: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved this compound.

  • Determine the concentration: Carefully collect the supernatant. The concentration of the solubilized this compound in the supernatant can be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Diagram: Workflow for Selecting a Solubility Enhancement Method

start Start: Need to Solubilize this compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Try pH Adjustment is_ionizable->ph_adjust Yes co_solvent Try Co-solvent (e.g., DMSO, Ethanol) is_ionizable->co_solvent No is_sufficient Is solubility sufficient? ph_adjust->is_sufficient co_solvent->is_sufficient cyclodextrin Try Cyclodextrin Complexation is_sufficient->cyclodextrin No end End: Optimized Solubilization Protocol is_sufficient->end Yes surfactant Try Surfactants (e.g., Tween-80, Pluronic F68) cyclodextrin->surfactant solid_dispersion Consider Solid Dispersion (for in vivo) surfactant->solid_dispersion

Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique.

Impact of Poor Solubility on In Vitro Assays

Poor aqueous solubility can significantly impact the reliability and interpretation of in vitro experimental results. When a compound precipitates in the assay medium, the actual concentration exposed to the cells is unknown and lower than the nominal concentration.

Diagram: Effect of Poor Solubility on a Hypothetical Signaling Pathway Assay

cluster_ideal Ideal Scenario: Compound is Soluble cluster_poor Poor Solubility Scenario drug_soluble This compound (Soluble) receptor_soluble Target Receptor drug_soluble->receptor_soluble pathway_soluble Signaling Pathway Activated receptor_soluble->pathway_soluble response_soluble Accurate Biological Response Measured pathway_soluble->response_soluble drug_insoluble This compound (Precipitated) receptor_insoluble Target Receptor drug_insoluble->receptor_insoluble Reduced effective concentration pathway_insoluble Signaling Pathway Not/Partially Activated receptor_insoluble->pathway_insoluble response_insoluble Inaccurate/Underestimated Biological Response pathway_insoluble->response_insoluble

Caption: How poor solubility can lead to an underestimation of biological activity in a cell-based assay.

References

troubleshooting Methoxycoronarin D instability in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Methoxycoronarin D in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of Coronarin D, a labdane-type diterpene isolated from plants of the Hedychium genus.[1] Based on available information for its parent compound, Coronarin D, its primary anticancer mechanism of action involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway and the activation of the MAPK (ERK/JNK) pathway, which collectively lead to the induction of apoptosis (programmed cell death).[1][2][3][4]

Q2: What is the presumed structure of this compound?

Q3: What are the common challenges when working with this compound in cell culture?

Like many natural products, particularly diterpenes, this compound may present challenges related to solubility and stability in aqueous cell culture media.[5] Users may observe compound precipitation, loss of bioactivity over time, or inconsistent experimental results.

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the cell culture medium.

Recommended Solvents for Stock Solution:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

General Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[6]

Important Note: The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: this compound Instability

This guide addresses common issues related to the instability of this compound in cell culture experiments.

Observed Problem Potential Cause Recommended Solution
Compound Precipitation in Culture Medium Poor Aqueous Solubility: this compound, being a lipophilic labdane diterpene, likely has low solubility in aqueous media.1. Optimize Solvent Concentration: Ensure the final solvent concentration is as low as possible while maintaining solubility. 2. Use Serum: If your experimental design allows, the presence of serum (e.g., FBS) can help solubilize lipophilic compounds. 3. Test Different Media Formulations: Some media components can affect compound solubility.[7] 4. Prepare Fresh Dilutions: Prepare the final working solution immediately before adding it to the cells.
Loss of Bioactivity Over Time Chemical Degradation: Labdane diterpenes can be susceptible to degradation due to factors like pH, light, and temperature.1. pH Sensitivity: Check the pH of your culture medium. Significant deviations from physiological pH could accelerate degradation. Consider using HEPES-buffered media for better pH stability.[8] 2. Light Sensitivity: Protect your stock solutions and treated cell cultures from direct light.[6] 3. Temperature Sensitivity: Minimize the time the compound spends at 37°C before and during the experiment. Store stock solutions at low temperatures. 4. Minimize Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated freezing and thawing.
Inconsistent Experimental Results (High Variability) Inconsistent Compound Concentration: This can be due to precipitation, degradation, or adsorption to plasticware.1. Pre-warm Media: Add the compound to pre-warmed media and mix gently but thoroughly before adding to cells. 2. Use Low-Binding Plasticware: Consider using low-protein-binding plates and tubes to minimize adsorption. 3. Consistent Timing: Standardize the time between compound addition and the experimental endpoint. 4. Run Appropriate Controls: Always include a vehicle control (medium with the same concentration of solvent) and a positive control if available.
Unexpected Cytotoxicity at Low Concentrations Formation of Toxic Degradation Products: Instability can lead to the formation of byproducts with different biological activities.1. Assess Compound Purity: If possible, verify the purity of your this compound stock. 2. Time-Course Experiment: Perform a time-course experiment to see if cytotoxicity increases with longer incubation times, which could indicate the accumulation of toxic byproducts. 3. Consult Supplier: Contact the supplier for any available stability data or handling recommendations.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Gently vortex the stock solution to ensure homogeneity.

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Serially dilute the stock solution in the pre-warmed medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution, or a direct 1:1000 dilution. Ensure thorough mixing at each step.

  • Add the final working solution to the cells immediately after preparation.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine the effect of this compound on cell viability.[7][9][10][11][12]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathways

MethoxycoronarinD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPK_cascade MAPK Cascade (ERK/JNK) Receptor->MAPK_cascade MethoxycoronarinD This compound MethoxycoronarinD->IKK Inhibition MethoxycoronarinD->MAPK_cascade Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Apoptosis_regulators Apoptosis Regulators (e.g., Bcl-2 family) MAPK_cascade->Apoptosis_regulators Mitochondrion Mitochondrion Apoptosis_regulators->Mitochondrion Caspases Caspases Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis Gene_expression Target Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB_n->Gene_expression

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

MethoxycoronarinD_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate Cell Viability (%) read_absorbance->analyze_data

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

addressing batch-to-batch variability of synthetic Methoxycoronarin D

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing the batch-to-batch variability of synthetic Methoxycoronarin D. By offering detailed troubleshooting steps, analytical protocols, and frequently asked questions, this resource aims to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in synthetic this compound?

A1: Batch-to-batch variability in complex synthetic molecules like this compound can arise from several factors during a multi-step synthesis.[1][2] Key sources include:

  • Purity of Starting Materials: Variations in the quality and purity of initial reagents can propagate through the synthesis.

  • Reaction Conditions: Minor fluctuations in temperature, pressure, reaction time, or catalyst efficiency can alter the impurity profile.

  • Purification Processes: Differences in purification techniques (e.g., column chromatography, recrystallization) between batches can lead to varying levels of residual solvents or closely-related impurities.

  • Compound Stability: Degradation of the final compound or intermediates during storage or handling can introduce new impurities.

Q2: How can I confirm the identity and purity of a new batch of this compound?

A2: A combination of analytical techniques is essential for comprehensive characterization. The recommended methods are:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by assessing the area of the main peak relative to any impurity peaks.[3][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound, verifying its identity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound. 1H and 13C NMR are standard for structural verification.[6][7]

Q3: What level of purity is considered acceptable for in-vitro experiments?

A3: For most cell-based assays and biochemical experiments, a purity of ≥95% as determined by HPLC is generally recommended. However, for sensitive applications such as in-vivo studies or high-throughput screening, a purity of ≥98% is often required to minimize off-target effects from impurities.

Q4: I've observed a difference in the biological activity between two batches, even though the supplier lists the same purity. What could be the cause?

A4: This is a common issue that can stem from factors not immediately apparent from a simple purity percentage.

  • Nature of Impurities: The type of impurity, not just its amount, is critical. A minor impurity that is structurally similar to this compound could act as an antagonist or agonist, altering the net biological effect.

  • Presence of Inorganic Salts: Residual salts from the final purification step can change the effective concentration of the active compound.

  • Solubility Issues: Different batches might exhibit slight variations in crystallinity or amorphous content, affecting solubility and the effective concentration in your assay medium.

  • Degradation: The compound may have degraded during shipping or storage. It is crucial to re-analyze the compound's integrity upon receipt and before use.

Troubleshooting Guide: Inconsistent Experimental Results

If you encounter inconsistent results between different batches of this compound, follow this troubleshooting workflow to identify the source of the variability.

G A Inconsistent Results Observed Between Batches B Step 1: Verify Compound Integrity & Purity A->B Start Troubleshooting C Run Analytical QC: - HPLC for Purity - LC-MS for Identity & Purity - 1H NMR for Structure B->C D Does Analytical Data Match Reference/Previous Batch? C->D E Problem Likely in Experimental Setup: - Reagent Stability - Cell Line Passage Number - Assay Protocol Drift D->E Yes F Significant Impurities or Degradation Detected? D->F No G Source of Variability Identified: Batch Quality Issue F->G Yes I Subtle Structural Differences? (e.g., Isomers) F->I No H Contact Supplier with Data. Do Not Use Batch. G->H J Advanced Characterization: - 2D NMR (COSY, HMBC) - Chiral HPLC if applicable I->J Yes K Minor Purity Deviation or Different Impurity Profile? I->K No L Perform Dose-Response Curve Comparison Between Batches K->L Yes M Normalize Concentration Based on Purity and Biological Potency (EC50/IC50) L->M

Caption: Troubleshooting workflow for batch variability.

Data Presentation: Quality Control Specifications

Use the following tables as a reference for accepting a new batch of synthetic this compound.

Table 1: Recommended Quality Control Parameters

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity ≥95% (Standard Use) or ≥98% (Sensitive Use)HPLC
Identity (MW) Conforms to expected molecular weightMass Spectrometry (MS)
Identity (Structure) Spectrum conforms to reference structure¹H NMR, ¹³C NMR
Solubility Soluble in DMSO (>10 mg/mL)Visual Inspection
Residual Solvents As per ICH guidelinesGC-MS or ¹H NMR

Table 2: Potential Impurities and Their Detection

Impurity TypePotential SourceRecommended Detection Method
Starting Materials Incomplete reactionHPLC, LC-MS
Reaction By-products Side reactions during synthesisHPLC, LC-MS, NMR
Isomers Non-specific reactions or rearrangementsChiral HPLC, 2D NMR
Residual Catalysts Purification processInductively Coupled Plasma (ICP-MS)
Degradation Products Improper storage or handlingHPLC, LC-MS

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: An HPLC system with a UV detector is required.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically 254 nm or 280 nm).

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 50 µg/mL with the mobile phase (50:50 Water:Acetonitrile).

  • Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry
  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Method: Infuse the sample directly or use the eluent from an LC system (LC-MS).

  • Sample Preparation: Prepare a ~10 µg/mL solution in an appropriate solvent like acetonitrile or methanol.

  • Analysis: Acquire data in positive ion mode. Look for the protonated molecule [M+H]⁺. The observed mass-to-charge ratio (m/z) should match the calculated value for this compound within a narrow mass tolerance (e.g., ± 0.1 Da for a standard instrument).[8]

Protocol 3: Structural Verification by NMR Spectroscopy
  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).[6]

  • Sample Preparation: Dissolve 5-10 mg of the this compound batch in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6]

  • Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals. Check for the correct chemical shifts, integrations (proton counts), and splitting patterns.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • Analysis: Compare the acquired spectra to a reference spectrum from a confirmed batch or to predicted spectra. The presence of unexpected signals may indicate impurities.[9][10]

Quality Control and Batch Comparison Workflow

This workflow outlines the process for qualifying a new batch of this compound against a previously validated reference batch.

G A New Batch of This compound Received B Perform Full Analytical QC: - HPLC (Purity) - LC-MS (Identity) - 1H NMR (Structure) A->B C Compare Data to Reference Batch B->C D Data Consistent? C->D E Batch Fails QC. Quarantine and Reject. D->E No F Perform Biological Validation: Side-by-Side Assay with Reference Batch D->F Yes G Generate Dose-Response Curves (e.g., IC50) F->G H Potency within Acceptable Range of Reference Batch (e.g., ± 2-fold)? G->H I Batch Fails Biological QC. Investigate Cause. H->I No J Batch Qualified for Use H->J Yes

Caption: Workflow for qualifying a new compound batch.

Putative Signaling Pathway

This compound is structurally related to Coronarin D. Studies have shown that Coronarin D induces apoptosis in human oral cancer cells by upregulating the JNK1/2 signaling pathway.[11] Therefore, it is hypothesized that this compound may act through a similar mechanism.

G cluster_0 cluster_1 Cellular Stress cluster_2 MAPK Cascade cluster_3 Downstream Effects cluster_4 Mitochondrial Pathway cluster_5 Apoptosis Execution MCD This compound (Hypothesized) ASK1 ASK1 MCD->ASK1 Induces MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK1/2 MKK4_7->JNK cJun c-Jun JNK->cJun Bim Bim JNK->Bim Bax Bax/Bak Activation Bim->Bax Mito Mitochondrial Membrane Potential Loss Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

optimization of reaction conditions for Methoxycoronarin D derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Methoxycoronarin D. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagent: The derivatizing agent (e.g., acylating or silylating agent) may have degraded due to moisture or improper storage. 2. Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at an appreciable rate. 4. Steric Hindrance: The target functional group on this compound may be sterically hindered, preventing the reagent from accessing it.1. Use a fresh batch of the derivatizing reagent and handle it under anhydrous conditions. 2. Increase the catalyst concentration incrementally. For acetylation, consider a stronger base like DMAP. For silylation, ensure the catalyst is not quenched. 3. Gradually increase the reaction temperature in 10°C increments. 4. Consider using a smaller, less bulky derivatizing agent.
Incomplete Reaction 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Suboptimal Reagent Stoichiometry: The molar ratio of the derivatizing agent to this compound may be insufficient. 3. Poor Solubility: this compound or the reagents may not be fully dissolved in the chosen solvent.1. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[1] 2. Increase the molar equivalents of the derivatizing agent. 3. Try a different solvent or a co-solvent system to improve solubility. Gentle heating may also help.
Formation of Multiple Products/Side Reactions 1. Reaction Temperature is Too High: Elevated temperatures can lead to the formation of undesired byproducts. 2. Presence of Multiple Reactive Sites: The derivatizing agent may be reacting with other functional groups on the this compound molecule. 3. Reagent Decomposition: The derivatizing agent or catalyst may be unstable under the reaction conditions, leading to side reactions.1. Lower the reaction temperature and monitor for byproduct formation. 2. If possible, use a protecting group strategy to selectively block other reactive sites. Alternatively, a more selective derivatizing agent could be employed. 3. Consult the literature for the stability of your chosen reagents and catalysts under the planned reaction conditions.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: If the derivatization causes only a small change in polarity, chromatographic separation can be challenging. 2. Oily Product: The final product may be a viscous oil that is difficult to handle and purify by crystallization.1. Optimize the mobile phase for column chromatography to achieve better separation. Derivatization can be used to alter the polarity for easier separation. 2. Attempt purification using alternative techniques such as preparative HPLC or crystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The most common derivatization strategies for this compound, a labdane diterpenoid, target its reactive functional groups.[2][3][4] The hydroxyl group is a primary site for derivatization. Common reactions include:

  • Acetylation: To introduce an acetyl group, often enhancing lipophilicity.[5][6][7]

  • Silylation: To introduce a silyl group (e.g., trimethylsilyl), which increases volatility for gas chromatography analysis.[8][9]

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material (this compound), you can observe the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.

Q3: What analytical techniques are best suited for characterizing this compound derivatives?

A3: The choice of analytical technique depends on the properties of the derivative.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): For structural elucidation of the derivative.

  • Mass Spectrometry (MS): To confirm the molecular weight of the new derivative. Techniques like GC-MS are suitable for volatile derivatives (e.g., silylated compounds), while LC-MS is better for less volatile derivatives.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups introduced during derivatization.

Q4: I am observing the formation of an unknown impurity. How can I identify it?

A4: To identify an unknown impurity, you can isolate it using preparative chromatography (e.g., preparative HPLC). Once isolated, you can use spectroscopic techniques like NMR and high-resolution mass spectrometry to determine its structure. This information can help you understand the side reaction that is occurring and adjust your reaction conditions accordingly.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes a general procedure for the acetylation of the hydroxyl group in this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (2 equivalents) and a catalytic amount of DMAP.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

Protocol 2: Silylation of this compound

This protocol outlines a general method for the silylation of the hydroxyl group in this compound for GC-MS analysis.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., DCM or acetonitrile)

Procedure:

  • Place a small, accurately weighed sample of this compound (approx. 1 mg) into a clean, dry vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS.

Data Presentation

Table 1: Optimization of Acetylation Reaction Conditions
Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1PyridineDCM251265
2DMAPDCM251280
3Pyridine/DMAPDCM0 to 25892
4Pyridine/DMAPTHF0 to 25885
5Pyridine/DMAPDCM40488 (with side products)
Table 2: Optimization of Silylation Reaction Conditions
Entry Silylating Agent Solvent Temperature (°C) Time (min) Conversion (%) *
1BSTFAPyridine603095
2MSTFAPyridine603098
3BSTFA + 1% TMCSPyridine7020>99
4BSTFA + 1% TMCSAcetonitrile702092
5BSTFA + 1% TMCSPyridine506090

*Conversion determined by GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound reaction_setup Reaction Setup (Solvent, Temp) start->reaction_setup reagents Derivatizing Agent & Catalyst reagents->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Characterization (NMR, MS, FTIR) purification->analysis

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Inactive Reagents start->cause1 cause2 Suboptimal Conditions (Temp, Time, Conc.) start->cause2 cause3 Poor Solubility start->cause3 solution1 Use Fresh Reagents cause1->solution1 solution2 Optimize Reaction Parameters cause2->solution2 solution3 Change Solvent System cause3->solution3

Caption: Troubleshooting logic for low product yield in derivatization reactions.

References

Validation & Comparative

Methoxycoronarin D: A Comparative Analysis of Its Cytotoxic Effects Against Other Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxycoronarin D, a labdane diterpene primarily isolated from the rhizomes of Hedychium coronarium, has garnered significant interest in the field of oncology for its potential cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of this compound's in vitro cytotoxicity, contextualized with data from other structurally related labdane diterpenes. The information presented herein is intended to support further research and drug development efforts in the exploration of labdane diterpenes as potential anticancer agents.

Comparative Cytotoxicity of Labdane Diterpenes

The cytotoxic potential of this compound and other selected labdane diterpenes is summarized in Table 1. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. Lower IC50 values are indicative of higher potency. The data presented is a compilation from various studies, and it is important to note that direct comparisons may be limited due to variations in experimental conditions, such as cell lines, assay methods, and incubation times.

CompoundCancer Cell LineIC50 (µM)Assay MethodReference
This compound LNCaP (Prostate)> 60.2Not Specified[1]
HepG2 (Liver)79.2Not Specified[1]
Coronarin D KB (Oral)9.43MTT[2]
HeLa (Cervical)Moderate InhibitorMTT[2]
Coronarin K A-549 (Lung)13.49MTT[3]
HCT-116 (Colon)26.03MTT[3]
(13E)-labd-13-ene-8α,15-diol Various Leukemic LinesActiveNot Specified[4]
Isocoronarin D LNCaP (Prostate)> 60.2Not Specified[1]
HepG2 (Liver)> 60.2Not Specified[1]
Ethoxycoronarin D LNCaP (Prostate)> 60.2Not Specified[1]
HepG2 (Liver)> 60.2Not Specified[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of cytotoxicity data. The following section outlines a standard protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a generalized procedure and may require optimization based on the specific cell line and compounds being tested.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other labdane diterpenes) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: Signaling Pathways

The cytotoxic effects of labdane diterpenes are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. Coronarin D, a close structural analog of this compound, has been shown to inhibit the NF-κB signaling pathway and induce apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of various inflammatory diseases and cancers. Inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK_complex IKK Complex Stimuli->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibits Ub Ubiquitination IκBα->Ub NF_κB_n NF-κB NF_κB->NF_κB_n Translocates Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IκBα Degrades DNA Target Genes NF_κB_n->DNA Binds Transcription Gene Expression (Inflammation, Survival) DNA->Transcription This compound This compound This compound->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The process is tightly regulated by a complex network of signaling molecules, including caspases and members of the Bcl-2 family.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Labdane_Diterpenes Labdane Diterpenes (e.g., this compound) Bax Bax Labdane_Diterpenes->Bax Activates Bcl2 Bcl-2 Labdane_Diterpenes->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by labdane diterpenes.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of natural products like this compound.

Experimental_Workflow A 1. Cell Culture (Seeding in 96-well plates) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. MTT Assay C->D E 5. Absorbance Reading (Microplate Reader) D->E F 6. Data Analysis (IC50 Determination) E->F G 7. Mechanistic Studies (e.g., Western Blot, Flow Cytometry) F->G

Caption: General workflow for in vitro cytotoxicity assessment.

References

comparative analysis of Methoxycoronarin D and Coronarin D bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination for Researchers and Drug Development Professionals

In the landscape of natural product drug discovery, labdane diterpenes isolated from the Zingiberaceae family have garnered significant attention for their diverse pharmacological activities. Among these, Coronarin D, extracted from the rhizomes of Hedychium coronarium, has been extensively studied for its anticancer and anti-inflammatory properties. Its derivative, Methoxycoronarin D (also known as Coronarin D methyl ether), has also emerged as a compound of interest. This guide provides a comprehensive comparative analysis of the reported bioactivities of this compound and Coronarin D, supported by available experimental data, to aid researchers and drug development professionals in their investigations.

Executive Summary

Both this compound and Coronarin D exhibit promising bioactivities, particularly in the realms of anti-inflammatory and anticancer effects. Coronarin D has been more extensively characterized, with a wealth of data on its cytotoxic effects against a broad range of cancer cell lines and its intricate mechanisms of action involving the NF-κB, MAPK, and ROS signaling pathways. This compound has demonstrated potent inhibitory activity against key inflammatory mediators, NF-κB and COX-1. However, quantitative data on its anticancer cytotoxicity is less comprehensive, limiting a direct comparison of potency in this area. This guide synthesizes the available data to facilitate a clearer understanding of their individual and comparative biological profiles.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for this compound and Coronarin D.

Table 1: Anti-Inflammatory Activity

CompoundTargetAssayIC50 ValueReference
This compoundNF-κBNF-κB Inhibition Assay7.3 μM[1]
This compoundCOX-1COX-1 Inhibition Assay0.9 μM[1]
Coronarin DNF-κBNF-κB Activation AssayPotent Inhibition[2][3]

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 / TGI ValueReference
This compound Human Neuroblastoma SK-N-SHNot SpecifiedStrong Cytotoxicity (Qualitative)[4]
Coronarin D Glioblastoma (U-251)SRB AssayTGI <50 µM[5]
Kidney (786-0)SRB AssayTGI <50 µM[5]
Prostate (PC-3)SRB AssayTGI <50 µM[5]
Ovary (OVCAR-3)SRB AssayTGI <50 µM[5]
Nasopharyngeal Carcinoma (NPC-BM)MTT AssayDose-dependent decrease in viability[6]
Nasopharyngeal Carcinoma (NPC-039)MTT AssayDose-dependent decrease in viability[6]
Human Oral CancerMTT AssayDose-dependent decrease in viability[7]

TGI: Total Growth Inhibition. Note: Direct comparison of anticancer potency is challenging due to the lack of extensive IC50 data for this compound.

Signaling Pathways and Mechanisms of Action

Coronarin D has been shown to exert its biological effects through multiple signaling pathways:

  • NF-κB Pathway: Coronarin D is a potent inhibitor of both constitutive and inducible NF-κB activation.[2][3] It suppresses the phosphorylation and degradation of IκBα, leading to the inhibition of p65 nuclear translocation and subsequent downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.[2]

  • MAPK Pathway: Coronarin D activates the JNK and p38 MAPK pathways, which are critically involved in its pro-apoptotic and autophagic effects in cancer cells.[6][7]

  • Reactive Oxygen Species (ROS) Generation: Coronarin D induces the production of ROS, which in turn triggers apoptosis and autophagy in cancer cells.[6]

This compound has been identified as a potent inhibitor of the NF-κB pathway , with a reported IC50 of 7.3 μM.[1] Its effect on other signaling pathways, such as the MAPK pathway, has not been extensively documented in the available literature.

G Simplified Overview of Coronarin D Signaling Pathways cluster_0 Coronarin D cluster_1 Cellular Processes Coronarin_D Coronarin_D ROS ROS Generation Coronarin_D->ROS NF_kB NF-κB Inhibition Coronarin_D->NF_kB MAPK MAPK Activation (JNK, p38) Coronarin_D->MAPK Apoptosis Apoptosis Autophagy Autophagy Inflammation Inflammation ROS->Apoptosis ROS->Autophagy NF_kB->Inflammation Inhibition MAPK->Apoptosis MAPK->Autophagy

Coronarin D's multifaceted mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the bioactivity assessment of Coronarin D. These protocols can serve as a reference for comparative studies.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on Coronarin D's effect on nasopharyngeal carcinoma cells.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Coronarin D or this compound) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.

G MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for determining cytotoxicity using the MTT assay.
NF-κB Activation Assay (Reporter Gene Assay)

This protocol is based on studies investigating the effect of Coronarin D on NF-κB signaling.[2]

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-dependent reporter plasmid (e.g., containing a luciferase or SEAP reporter gene) and a constitutively active expression vector for a control reporter (e.g., β-galactosidase).

  • Compound Treatment: After transfection, treat the cells with the test compound for a specified period.

  • Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus (e.g., TNF-α).

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the NF-κB-dependent reporter (luciferase or SEAP) and the control reporter (β-galactosidase).

  • Data Analysis: Normalize the NF-κB reporter activity to the control reporter activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis for Signaling Pathway Components

This method is commonly used to assess the phosphorylation status of key proteins in signaling pathways.[6]

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., IκBα, p65, JNK, p38).

  • Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Coronarin D has a well-documented profile as a potent anticancer and anti-inflammatory agent, with its mechanisms of action elucidated across multiple key signaling pathways. This compound shows significant promise as a potent anti-inflammatory agent through its targeted inhibition of NF-κB and COX-1. While preliminary data suggests it also possesses cytotoxic properties, a more extensive evaluation of its anticancer activity across a panel of cancer cell lines with corresponding IC50 values is necessary for a direct and comprehensive comparison with Coronarin D. Future research should focus on bridging this data gap to fully understand the therapeutic potential of this compound and to delineate the structure-activity relationships that govern the bioactivities of these related labdane diterpenes. This will undoubtedly pave the way for the rational design of more potent and selective drug candidates.

References

comparing the antimicrobial spectrum of Methoxycoronarin D to known antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, Methoxycoronarin D, a labdane-type diterpene, has demonstrated notable activity against a specific range of bacterial pathogens. This guide provides a detailed comparison of the antimicrobial spectrum of this compound with that of established antibiotics, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Executive Summary

This compound exhibits a targeted spectrum of activity, demonstrating potent inhibition against Gram-positive bacteria while showing no significant activity against the Gram-negative bacteria tested. This positions it as a potential candidate for development into a narrow-spectrum antibiotic, a class of drugs that is increasingly recognized for its importance in minimizing the development of resistance and preserving the gut microbiome. In contrast, the comparator antibiotics—Penicillin, Tetracycline, Ciprofloxacin, and Vancomycin—display broader or different spectra of activity, highlighting the unique profile of this compound.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against a panel of clinically relevant bacteria. The data for this compound is derived from studies on Coronarin D, a closely related compound.

MicroorganismThis compound (as Coronarin D) MIC (µg/mL)Penicillin MIC (µg/mL)Tetracycline MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (ATCC 6538)12.5[1]0.25 - >640.25 - 1280.25 - 0.5[1][2]0.5 - 2.0
Staphylococcus epidermidis (ATCC 14990)12.5[1]0.06 - 161.0[3]0.25 - 1.01.0 - 4.0[4]
Enterococcus faecalis50[1]2.0 - 8.0[5][6]16 - 256[7]0.5 - 2.01.0 - >256[8]
Bacillus cereus6.25[1]0.015 - 100.03 - >1280.2[9]4.0[9]
Gram-Negative Bacteria
Escherichia coli>200[1]>1281.0 - >1280.004 - 0.03>128
Pseudomonas aeruginosa>200[1]>1288.0 - >2560.12 - 4.0>128
Salmonella typhimurium>200[1]-0.25 - 640.015 - 0.5>128
Fungi
Candida albicans2000 (2 mg/mL)[2]----

Note: MIC values for comparator antibiotics are presented as ranges based on published data and can vary depending on the specific strain and testing methodology. The data for this compound is based on studies of Coronarin D.

Experimental Protocols

The antimicrobial activity of this compound and the comparator antibiotics is primarily determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The methodology generally follows the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Following CLSI M07-A10 Guidelines)
  • Preparation of Antimicrobial Agents: Stock solutions of the antimicrobial agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates, containing the serially diluted antimicrobial agents and the bacterial inoculum, are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Mechanism of Action and Signaling Pathways

The antimicrobial mechanisms of the comparator antibiotics are well-established and target various essential cellular processes in bacteria. This compound is believed to exert its antibacterial effect through a distinct mechanism, primarily by disrupting the bacterial cell membrane.

This compound: The hydrophobic nature of this compound allows it to insert into the lipid bilayer of bacterial cell membranes. This insertion is thought to disrupt the membrane integrity, leading to leakage of intracellular components and ultimately cell death. This mechanism is more effective against Gram-positive bacteria due to the absence of an outer membrane, which acts as a barrier in Gram-negative bacteria.

G cluster_extracellular Extracellular Space cluster_cell_membrane Gram-Positive Bacterial Cell Membrane cluster_intracellular Intracellular Space Methoxycoronarin_D This compound Membrane Lipid Bilayer Methoxycoronarin_D->Membrane Inserts into and disrupts Leakage Leakage of Intracellular Components Membrane->Leakage Causes Cell_Death Cell Death Leakage->Cell_Death Leads to

Caption: Proposed mechanism of this compound on Gram-positive bacteria.

Comparator Antibiotics:

  • Penicillin (β-lactam): Inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.

  • Tetracycline: Binds to the 30S ribosomal subunit and inhibits protein synthesis.

  • Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, transcription, and recombination.

  • Vancomycin (Glycopeptide): Inhibits the synthesis of the peptidoglycan layer of bacterial cell walls by binding to the D-Ala-D-Ala termini of the peptidoglycan precursors.

G cluster_mechanisms Mechanisms of Action Antibiotics Known Antibiotics Penicillin Penicillin (β-lactam) Antibiotics->Penicillin Tetracycline Tetracycline Antibiotics->Tetracycline Ciprofloxacin Ciprofloxacin (Fluoroquinolone) Antibiotics->Ciprofloxacin Vancomycin Vancomycin (Glycopeptide) Antibiotics->Vancomycin CellWall Cell Wall Synthesis Inhibition Penicillin->CellWall ProteinSynth Protein Synthesis Inhibition (30S) Tetracycline->ProteinSynth DNAReplication DNA Replication Inhibition Ciprofloxacin->DNAReplication Vancomycin->CellWall

Caption: Mechanisms of action for comparator antibiotics.

Experimental Workflow

The process of determining and comparing the antimicrobial spectrum of a novel compound like this compound involves a systematic workflow.

G Start Start: Isolate/Synthesize This compound Prepare Prepare Stock Solution and Serial Dilutions Start->Prepare MIC_Assay Perform Broth Microdilution MIC Assay Prepare->MIC_Assay Select Select Panel of Test Microorganisms (Gram+, Gram-, Fungi) Inoculum Prepare Standardized Inoculum (0.5 McFarland) Select->Inoculum Inoculum->MIC_Assay Incubate Incubate Plates (35°C, 16-20h) MIC_Assay->Incubate Read_MIC Read and Record MIC Values Incubate->Read_MIC Compare Compare MICs to Known Antibiotics Read_MIC->Compare Analyze Analyze Antimicrobial Spectrum and Potency Compare->Analyze

Caption: Workflow for antimicrobial spectrum determination.

Conclusion

This compound presents a compelling profile as a potential antimicrobial agent with a targeted spectrum against Gram-positive bacteria. Its distinct mechanism of action, likely involving cell membrane disruption, offers a different approach compared to many existing classes of antibiotics. Further research is warranted to fully elucidate its mechanism, evaluate its in vivo efficacy and safety, and explore its potential in combination therapies to combat resistant Gram-positive infections. The data presented in this guide serves as a foundational comparison to aid researchers in these ongoing efforts.

References

Methoxycoronarin D and its Potential in Oncology: A Comparative Analysis Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Scarcity of direct comparative data for Methoxycoronarin D necessitates an evaluation of its parent compound, Coronarin D, and related molecules to gauge its potential therapeutic efficacy against established chemotherapy agents. This guide synthesizes available preclinical data to offer a comparative perspective for researchers, scientists, and drug development professionals.

While research specifically investigating this compound is limited, studies on its parent compound, Coronarin D, and other methoxylated anticancer compounds provide valuable insights into its potential efficacy and mechanisms of action. This comparison guide juxtaposes the available data on these related compounds with the well-established profiles of standard chemotherapy drugs, focusing on their effects on breast and lung cancer cell lines.

In Vitro Efficacy: A Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency, has been determined for Coronarin D and standard chemotherapy agents across various cancer cell lines. The following tables summarize these findings, offering a glimpse into the comparative cytotoxic potential.

Breast Cancer Cell Lines
CompoundCell LineIC50 (µM)Citation
9-Methoxycanthin-6-one MCF-715.09 ± 0.99[1]
Paclitaxel MCF-70.0075[2]
MDA-MB-2310.0024 - 0.3[3]
Doxorubicin MCF-70.1 - 8.306[4][5][6]
MDA-MB-2316.602[6]
Lung Cancer Cell Lines
CompoundCell LineIC50 (µM)Citation
Coronarin K A-54913.49[7]
Cisplatin A-5493.5 - 9.92[8][9]
H129927 ± 4[8]
Etoposide A-5493.49 - 48.67[1][10]
SCLC cell lines (median)2.06 (sensitive) - 50.0 (resistant)[11]

Mechanisms of Action: Signaling Pathways and Cellular Effects

Coronarin D and related methoxy compounds appear to exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. Standard chemotherapy drugs also utilize these mechanisms, but often through different signaling cascades.

Coronarin D and Related Compounds:

Studies on Coronarin D indicate that it induces apoptosis by activating the JNK1/2 signaling pathway in oral cancer cells.[12] In nasopharyngeal cancer cells, it has been shown to increase the production of reactive oxygen species (ROS), leading to both apoptosis and autophagy through the activation of p38 MAPK and JNK pathways.[10][13] Furthermore, in glioblastoma cells, Coronarin D triggers G1 phase cell cycle arrest and apoptosis.[11][14] A methoxychalcone derivative has also been reported to induce G1 arrest and apoptosis in prostate cancer cells by inhibiting the mTOR signaling pathway.[4]

Standard Chemotherapy Drugs:

The mechanisms of standard chemotherapy agents are well-documented and vary depending on the drug class.

  • Paclitaxel , a taxane, functions by stabilizing microtubules, which disrupts the process of mitosis and leads to cell cycle arrest and apoptosis.

  • Doxorubicin , an anthracycline, intercalates into DNA, inhibiting topoisomerase II and generating free radicals, ultimately triggering DNA damage and apoptosis.

  • Cisplatin , a platinum-based drug, forms cross-links with DNA, which interferes with DNA replication and repair, leading to cell cycle arrest and apoptosis.

  • Etoposide , a topoisomerase II inhibitor, prevents the re-ligation of DNA strands, causing DNA breaks and subsequent apoptosis.

Visualizing the Pathways

To illustrate the complex signaling cascades involved, the following diagrams were generated using the Graphviz DOT language.

Experimental Workflows & Signaling Pathways

experimental_workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Lines (e.g., MCF-7, A549) drug_treatment Treatment with This compound Analogs or Standard Chemotherapy cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay western_blot Western Blot (Protein Expression) drug_treatment->western_blot flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) drug_treatment->flow_cytometry ic50 IC50 Determination viability_assay->ic50

Fig. 1: General workflow for in vitro anticancer drug evaluation.

Methoxycoronarin_D_Pathway cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis methoxycoronarin_d This compound (based on Coronarin D) ros ↑ Reactive Oxygen Species (ROS) methoxycoronarin_d->ros g1_arrest G1 Phase Arrest methoxycoronarin_d->g1_arrest jnk ↑ JNK Activation ros->jnk p38 ↑ p38 MAPK Activation ros->p38 apoptosis Apoptosis jnk->apoptosis p38->apoptosis g1_arrest->apoptosis Standard_Chemo_Pathway cluster_paclitaxel Paclitaxel cluster_doxorubicin Doxorubicin paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis doxorubicin Doxorubicin dna_intercalation DNA Intercalation & Topo II Inhibition doxorubicin->dna_intercalation dna_damage DNA Damage dna_intercalation->dna_damage dna_damage->apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of Methoxycoronarin D in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Methoxycoronarin D, a compound used in research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety and disposal information from structurally related compounds to establish a reliable operational plan.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling requirements for similar methoxy-containing organic compounds, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: Rinse mouth and seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Characterize the this compound waste. Determine if it is contaminated with other substances.

    • Segregate the waste into a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically compatible and leak-proof container. The container must be in good condition and have a secure lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, respiratory sensitizer, suspected carcinogen, hazardous to the aquatic environment).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizers.[2]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.

    • Provide the disposal company with all available information on the compound's known or suspected hazards.

Never dispose of this compound down the drain or in the regular trash. This compound may be toxic to aquatic life with long-lasting effects.

Quantitative Data and Hazard Summary

The following table summarizes key hazard information extrapolated from safety data sheets of similar chemical compounds. This data should be used as a precautionary guide in the absence of specific data for this compound.

Hazard CategoryClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
Respiratory Irritation Category 3H335: May cause respiratory irritation.
Carcinogenicity Category 2 (Suspected)H351: Suspected of causing cancer.
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life.
Aquatic Hazard (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

MethoxycoronarinD_Disposal_Workflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal cluster_emergency Emergency Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: - Pure this compound? - Contaminated? ppe->characterize spill Spill or Exposure? ppe->spill container Select Compatible, Leak-Proof Container characterize->container label_waste Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms container->label_waste storage Store in Designated Hazardous Waste Area label_waste->storage contact_ehs Contact EHS or Licensed Disposal Vendor storage->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end spill->characterize No spill_response Follow Emergency Spill Protocol: - Evacuate & Ventilate - Notify Supervisor & EHS spill->spill_response Yes

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methoxycoronarin D

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methoxycoronarin D, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data, it can cause skin and eye irritation, may lead to respiratory irritation, and is suspected of causing cancer. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Hazards:

Hazard ClassificationDescriptionGHS Code
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Specific target organ toxicityMay cause respiratory irritationH335
CarcinogenicitySuspected of causing cancerH351

Recommended Personal Protective Equipment (PPE):

Based on the identified hazards, the following PPE is required when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166[1].
Face ShieldTo be used when there is a splash hazard.
Hand Protection Chemical-resistant GlovesInspected before use. Standard BS EN 374:2003 is a minimum requirement[2].
Body Protection Protective ClothingLong-sleeved lab coat. Additional protective clothing may be required based on the scale of work.
Respiratory Protection RespiratorTo be used if risk assessment indicates necessity, especially if dust or aerosols can be generated[2]. Use in a chemical fume hood is recommended[2].

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to mitigate risks associated with this compound.

Experimental Protocol: Safe Handling Procedure

  • Preparation : Before handling, ensure all safety precautions have been read and understood. Work should be conducted in a well-ventilated area or a chemical fume hood[2]. Ensure that an eyewash station and safety shower are readily accessible[1][2].

  • Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Prevent contact with skin and eyes[1]. After handling, wash hands and any exposed skin thoroughly[1].

  • Storage : Store in a tightly closed container in a locked, well-ventilated place[1].

  • Spill Management : In case of a spill, avoid inhalation of dust. Cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal[2]. Evacuate the area if necessary and consult an expert.

Disposal Plan:

All waste materials, including contaminated PPE and absorbent materials, must be disposed of in accordance with local, regional, and national regulations. Dispose of the contents and container to an approved waste disposal plant[1][3]. Do not let the product enter drains.

Emergency First Aid Procedures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor[1].
Skin Contact Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, seek medical advice[1].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
Ingestion Clean the mouth with water and get medical attention. Never give anything by mouth to an unconscious person[1][2].

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling in Fume Hood storage Secure Storage handling->storage Store Unused Material spill Spill? handling->spill decon Decontamination disposal Waste Disposal decon->disposal end_proc End of Procedure disposal->end_proc ppe->handling spill->decon No spill_proc Execute Spill Procedure spill->spill_proc Yes spill_proc->decon

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxycoronarin D
Reactant of Route 2
Methoxycoronarin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.